molecular formula C8H4F5NO B3176278 N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide CAS No. 98651-71-9

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B3176278
CAS No.: 98651-71-9
M. Wt: 225.11 g/mol
InChI Key: KFBSEUVNGYXFLB-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide (CAS 98651-71-9) is a chemical compound with the molecular formula C 8 H 4 F 5 NO and a molecular weight of 225.12 g/mol. It is offered with a minimum purity of 97% and should be stored in a cool, dry place for long-term stability. This compound serves as a key chemical intermediate in pharmaceutical research and development. Its structure, featuring a 2,4-difluorophenyl group linked to a trifluoroacetamide group, is of significant interest in the design and synthesis of novel active molecules. Recent scientific literature highlights the importance of the 2,4-difluorophenyl motif in medicinal chemistry, particularly in the development of new azole-based antifungal agents . Such compounds are designed to inhibit fungal CYP51 (sterol 14α-demethylase), a critical enzyme in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity . Researchers are exploring "long-arm" derivatives with this core structure to combat resistant fungal pathogens like Candida auris and Candida albicans , which have been listed as critical threats by the WHO . This makes N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide a valuable building block for investigating new therapeutic options against invasive fungal infections. Please Note: This product is explicitly intended for research and development purposes only. It is not designed or approved for human therapeutic, diagnostic, or veterinary applications, or for use in foods, cosmetics, biocides, or pesticides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBSEUVNGYXFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243695
Record name N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide
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Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98651-71-9
Record name N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide
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Record name N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide
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Foundational & Exploratory

2,4-difluoro-N-(trifluoroacetyl)aniline chemical structure and molecular weight

[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

2,4-Difluoro-N-(trifluoroacetyl)aniline (IUPAC: N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical synthesis.[1] It serves as a lipophilic, metabolically stable intermediate for the introduction of the 2,4-difluoroaniline moiety or as a protected amine species.[1]

Physicochemical Profile[1][3][4][5][9][10][11]
ParameterData
CAS Number 98651-71-9
IUPAC Name N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide
Molecular Formula C₈H₄F₅NO
Molecular Weight 225.12 g/mol
Physical State Solid (typically off-white to crystalline)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); low aqueous solubility
Lipophilicity (cLogP) ~2.5 (Estimated)
Structural Logic

The molecule consists of an aniline core substituted with fluorine atoms at the 2 and 4 positions, significantly reducing the electron density of the aromatic ring.[2] The nitrogen atom is acylated with a trifluoroacetyl group (

13
  • Deactivates the aromatic ring further against electrophilic attack.

  • Increases Lipophilicity due to the high fluorine content (

    
     and aromatic F).[1][3]
    
  • Acts as a Protecting Group , stable under acidic conditions but cleavable under mild basic hydrolysis.[1]

Synthesis Methodology

The synthesis of 2,4-difluoro-N-(trifluoroacetyl)aniline is typically achieved via nucleophilic acyl substitution .[1] The electron-poor nature of 2,4-difluoroaniline requires a highly reactive acylating agent, such as trifluoroacetic anhydride (TFAA).[1][3]

Protocol: Trifluoroacetylation of 2,4-Difluoroaniline[1]

Reaction Scheme:

13
Reagents & Materials
  • Substrate: 2,4-Difluoroaniline (1.0 eq)

  • Reagent: Trifluoroacetic anhydride (TFAA) (1.1–1.2 eq)[1][3]

  • Base: Pyridine or Triethylamine (1.2 eq) (Optional but recommended to scavenge acid)[1][3]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1][3]

Step-by-Step Procedure
  • Preparation: Charge a flame-dried reaction flask with 2,4-difluoroaniline (1.0 eq) and anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine (1.2 eq) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Trifluoroacetic anhydride (1.1 eq) over 15–20 minutes. The reaction is exothermic; control addition rate to maintain temperature <5°C.[3]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor conversion via TLC or LC-MS.[1]

  • Workup:

    • Quench with saturated aqueous

      
      .[1][3]
      
    • Extract the aqueous layer with DCM (2x).[1][3]

    • Wash combined organics with 1M HCl (to remove pyridine), followed by brine.[1][3]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from Hexanes/EtOAc or flash column chromatography (SiO2, Hexane:EtOAc gradient) if necessary.

Synthesis Workflow Diagram

SynthesisPathStart2,4-Difluoroaniline(Starting Material)ReagentTFAA + Pyridine(0°C, DCM)Start->ReagentDissolveIntermediateReaction Mixture(RT, 2-4h)Reagent->IntermediateAcylationWorkupWorkup:1. NaHCO3 Wash2. 1M HCl WashIntermediate->WorkupQuenchProduct2,4-Difluoro-N-(trifluoroacetyl)aniline(Solid Product)Workup->ProductDry & Conc.

Caption: Standard synthetic workflow for the trifluoroacetylation of 2,4-difluoroaniline.

Applications in Drug Development[2]

Bioisostere & Lipophilicity Tuning

In medicinal chemistry, the trifluoroacetyl group is often used to modulate the physicochemical properties of a lead compound.[2]

  • Metabolic Stability: The C-F bonds are highly resistant to metabolic oxidation (e.g., by Cytochrome P450).[1][3]

  • Permeability: The high fluorine content increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration or cellular uptake.[1][3]

Amine Protection Strategy

The trifluoroacetyl group serves as a robust protecting group for the aniline nitrogen during multi-step synthesis.[2]

  • Stability: Stable to acidic conditions (e.g., nitration, halogenation of the ring).[1][3]

  • Deprotection: Cleaved under mild basic conditions (e.g.,

    
     in Methanol/Water), avoiding the harsh conditions required for other amides.[1][3]
    
Analytical Derivatization

For Gas Chromatography (GC) analysis, polar anilines like 2,4-difluoroaniline often tail or adsorb to the column.[1][3] Trifluoroacetylation converts the amine to a volatile, non-polar amide, improving peak shape and detection sensitivity in GC-MS.[1]

Utility Pathway Diagram[1]

ApplicationsCore2,4-Difluoro-N-(trifluoroacetyl)anilineMedChemMedicinal ChemistryCore->MedChemProtectProtective GroupCore->ProtectAnalyticalAnalytical ChemistryCore->AnalyticalLipophilicityLipophilicity Tuning(Bioisostere)MedChem->LipophilicitySynthesisStable Intermediate(Acid Resistant)Protect->SynthesisGCMSGC-MS Derivatization(Volatility)Analytical->GCMS

Caption: Functional utility of 2,4-difluoro-N-(trifluoroacetyl)aniline in research and development.

Safety & Handling

While specific toxicological data for this derivative is limited, it should be handled with the same precautions as the parent aniline and fluorinated amides.

  • Hazards: Likely an irritant to eyes, skin, and respiratory system.[1][4] Potential for acute toxicity if swallowed or inhaled (based on parent 2,4-difluoroaniline profile).[1][3]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust or vapors.[3]

  • Storage: Store in a cool, dry place. Moisture sensitive (slow hydrolysis may occur over long periods if exposed to wet air).[3]

References

  • Sigma-Aldrich .[1] N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide Product Page. Retrieved from [1][3]

  • PubChem . 2,4-Difluoroaniline Compound Summary (Starting Material). Retrieved from [1][3]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Trifluoroacetyl protection/deprotection mechanisms).

  • BenchChem . Synthesis of 2,4-Difluoroaniline Derivatives. Retrieved from [1][3]

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide: Properties and Safety Protocols

Introduction

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a difluorophenyl ring and a trifluoroacetamide group, suggests its utility as a building block in the synthesis of more complex molecules. The presence of multiple fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of a parent molecule, often enhancing metabolic stability and membrane permeability. This guide provides a comprehensive overview of the key identifiers and, most critically, the safety data and handling protocols for this compound, intended for researchers and professionals in drug development and chemical synthesis.

Compound Identification

IdentifierValueSource
Chemical Name N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamideSigma-Aldrich
CAS Number 98651-71-9[1]
Molecular Formula C8H4F5NO
Molecular Weight 225.12 g/mol [1]
Physical Form Low Melting Solid[1]
InChI Key KFBSEUVNGYXFLB-UHFFFAOYSA-N[1]

Safety and Hazard Information

A thorough understanding of the safety profile of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is paramount for its safe handling in a laboratory setting. The following sections detail its classification, associated hazards, and the necessary precautionary measures.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide, the following classifications apply:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)

Source: Information synthesized from multiple safety data sheets for structurally similar compounds and the specific hazard codes provided for CAS 98651-71-9.[2][3]

Hazard and Precautionary Statements

The GHS classifications are communicated through standardized hazard (H) and precautionary (P) statements.

CodeStatement
H302 Harmful if swallowed.
H312 Harmful in contact with skin.
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H332 Harmful if inhaled.
H335 May cause respiratory irritation.[2]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264 Wash skin thoroughly after handling.[4]
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.[4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[4]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[4]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P312 Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P330 Rinse mouth.
P362+P364 Take off contaminated clothing and wash it before reuse.[4]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[4]
P501 Dispose of contents/container to an approved waste disposal plant.[4]

Source: Sigma-Aldrich[1]

Experimental Protocols: Safe Handling and Use

Adherence to strict safety protocols is essential when working with this compound. The following workflow outlines the critical steps for minimizing exposure and ensuring a safe laboratory environment.

Laboratory Safety Workflow

Safe Handling Workflow for N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in a Fume Hood prep_ppe->prep_hood handle_weigh Weighing prep_hood->handle_weigh Proceed with caution handle_transfer Transfer handle_weigh->handle_transfer handle_reaction Reaction Setup handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon After experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose emergency_spill Spill emergency_exposure Exposure emergency_fire Fire

Caption: A flowchart outlining the key stages of safely handling N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide in a laboratory setting.

Step-by-Step Handling Procedures
  • Risk Assessment and Preparation :

    • Before handling, thoroughly review the Safety Data Sheet (SDS).[2][4][5]

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary personal protective equipment (PPE).

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles and a face shield.[3]

    • Hand Protection : Use nitrile rubber gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection : A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

    • Respiratory Protection : If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges is required.

  • Handling and Storage :

    • Handling :

      • All manipulations, including weighing and transferring, should be conducted in a well-ventilated chemical fume hood.[4]

      • Avoid the formation of dust and aerosols.[2][3]

      • Keep the container tightly closed when not in use.[4]

    • Storage :

      • Store in a cool, dry, and well-ventilated area.[4]

      • Keep away from incompatible materials such as strong oxidizing agents.

  • First-Aid Measures :

    • Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][6]

    • Eye Contact : If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][6]

    • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

  • Disposal :

    • Dispose of waste material in accordance with local, state, and federal regulations.[4]

    • Do not allow the chemical to enter drains or waterways.

Toxicological and Physicochemical Insights

The toxicological properties of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide have not been fully investigated. However, the presence of the trifluoroacetyl group and the difluorophenyl moiety suggests that the compound may be metabolically stable. The difluorophenyl group, in particular, can block sites of potential metabolism, a strategy often employed in drug design to prolong the half-life of a compound. The irritant nature of the compound is likely due to its reactivity and ability to interact with biological macromolecules.

Conclusion

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is a valuable research chemical that demands careful handling due to its potential hazards. By adhering to the safety protocols outlined in this guide, researchers can minimize risks and work safely with this compound. A proactive approach to safety, grounded in a thorough understanding of the available data, is essential for the responsible conduct of research.

References

  • Angene Chemical. (2021, May 1).
  • Fisher Scientific. (2025, December 19).
  • Thermo Fisher Scientific. (2025, September 16).
  • CDH Fine Chemical. (n.d.).
  • Echemi. (n.d.). AcetaMide, N-(4-cyanophenyl)
  • Combi-Blocks. (2023, January 2).
  • MilliporeSigma. (2025, November 6).
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Trifluoroacetamide. PubChem. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Anastrozole 5-methyl analog. PubChem. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Plumbagin. PubChem. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-. PubChem. Retrieved February 26, 2026, from [Link]

Sources

difference between N-(2,4-difluorophenyl)acetamide and trifluoroacetamide derivatives

Comparative Analysis: -(2,4-Difluorophenyl)acetamide vs. Trifluoroacetamide Derivatives

Executive Summary: The Tale of Two Fluorines

The core distinction between these two chemical entities lies in the regiochemistry of fluorination , which dictates their opposing roles in medicinal chemistry:

  • 
    -(2,4-difluorophenyl)acetamide:  Represents Ring Fluorination . The fluorine atoms are located on the aromatic amine component. This creates a metabolically stable, lipophilic scaffold commonly found in antifungal and antineoplastic agents. The acetamide bond remains kinetically stable.
    
  • Trifluoroacetamide Derivatives (

    
    ):  Represents Acyl Fluorination . The fluorine atoms are located alpha to the carbonyl. The strong electron-withdrawing effect of the trifluoromethyl (
    
    
    ) group destabilizes the amide bond toward hydrolysis, rendering it "hyper-labile." Consequently, this motif is primarily used as an amine protecting group or a transient reactive probe, rather than a permanent drug scaffold.

Structural & Electronic Divergence

The placement of fluorine atoms fundamentally alters the electronic vectors and acid-base properties of the molecule.

Electronic Vectors and Acidity
Feature

-(2,4-difluorophenyl)acetamide
Trifluoroacetamide Derivatives
Fluorine Location Aromatic Ring (

)
Alpha Carbon (

)
Electronic Effect Inductive withdrawal ($ -I

+R $) to ring.
Strong Inductive withdrawal ($ -I $) on Carbonyl.
Amide Bond Stability High. Comparable to acetanilide. Resistant to mild base.Low. Susceptible to nucleophilic attack (hydrolysis).
NH Acidity (

)
Weakly acidic (approx.

).
Significantly more acidic (approx.[1]

) due to acyl EWG.
Lipophilicity Increased (

-system lipophilicity).
Increased (Fluorine "Teflon" effect), but polarizable.
Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the opposing electronic pressures and their consequences on reactivity.

GSub1N-(2,4-difluorophenyl)acetamide(Ring Fluorination)Effect1Metabolic Blockade(Prevents P450 oxidation)Sub1->Effect1 F atoms on C2/C4 positionsSub2Trifluoroacetamide Derivative(Acyl Fluorination)Effect2Carbonyl Activation(Susceptible to OH- attack)Sub2->Effect2 CF3 pulls e- from C=OOutcome1Stable Drug Scaffold(e.g., Fluconazole interm.)Effect1->Outcome1Outcome2Transient Protecting Group(Orthogonal to Boc/Fmoc)Effect2->Outcome2

Figure 1: Mechanistic divergence driven by fluorine regiochemistry. Ring fluorination stabilizes the scaffold, while acyl fluorination activates the carbonyl toward cleavage.

Synthetic Pathways & Methodologies

Synthesis of -(2,4-difluorophenyl)acetamide

This synthesis is a standard nucleophilic acyl substitution. The 2,4-difluoroaniline is a deactivated nucleophile (due to F atoms), requiring an activated acylating agent or catalyst.

  • Reagents: 2,4-Difluoroaniline + Acetic Anhydride (or Acetyl Chloride).

  • Conditions: DCM or Toluene,

    
    , often with 
    
    
    or Pyridine.
  • Yield: Typically

    
    .[2][3]
    
Synthesis of Trifluoroacetamide Derivatives

Used to install the Trifluoroacetyl (TFA) group on an amine.

  • Reagents: Amine + Trifluoroacetic Anhydride (TFAA) or Ethyl Trifluoroacetate.[2]

  • Conditions:

    • Method A (TFAA): Highly reactive, requires

      
      , base (Pyridine). Exothermic.
      
    • Method B (Ethyl Trifluoroacetate): Milder, requires stirring in MeOH/EtOH.

  • Selectivity: The TFA group is often installed to protect primary amines during multi-step synthesis.

Comparative Reagent Table
Parameter

-(2,4-difluorophenyl)acetamide
Trifluoroacetamide Derivatives
Precursor 2,4-DifluoroanilineAny Primary/Secondary Amine
Acylating Agent Acetyl Chloride /

TFAA / Ethyl Trifluoroacetate
Reaction Rate Moderate (Aniline is deactivated)Fast (TFAA is highly electrophilic)
Workup Acid/Base wash, RecrystallizationEvaporation (Volatile byproducts)

Reactivity & Stability Profiles

Hydrolytic Stability (The Protecting Group Concept)

This is the most critical technical differentiator.

  • Acetamides (

    
    ):  Require harsh conditions for hydrolysis (e.g., 
    
    
    , reflux, 12h+). They are considered permanent linkages in drug design.
  • Trifluoroacetamides (

    
    ):  The 
    
    
    group makes the carbonyl carbon highly electron-deficient.
    • Deprotection: Can be cleaved using mild basic conditions (

      
       in MeOH/Water) or 
      
      
      .[4]
    • Implication: You cannot use a trifluoroacetamide linkage if the molecule must survive basic workups or physiological pH for extended periods.

Metabolic Stability (ADME)
  • 2,4-Difluorophenyl Motif: The fluorine atoms at the 2 and 4 positions block metabolic hydroxylation (Phase I metabolism) on the phenyl ring. This extends the half-life (

    
    ) of the drug. This motif is a "privileged structure" in azole antifungals (e.g., Fluconazole).
    
  • Trifluoroacetyl Group: While the

    
     bonds are stable, the amide bond is liable to enzymatic cleavage (amidase), releasing trifluoroacetate (potentially toxic) and the free amine.
    

Experimental Protocols

Protocol A: Synthesis of -(2,4-difluorophenyl)acetamide

Target: Creation of a stable pharmacophore intermediate.

  • Setup: Oven-dry a 250 mL round-bottom flask (RBF). Flush with

    
    .
    
  • Dissolution: Add 2,4-difluoroaniline (10 mmol, 1.29 g) and Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (

    
    )  (12 mmol, 1.67 mL). Cool to 
    
    
    in an ice bath.
  • Acylation: Dropwise add Acetyl Chloride (11 mmol, 0.78 mL) over 15 minutes.

    • Note: Exothermic reaction. Maintain temp

      
      .
      
  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash organic layer with

    
     (2x), Sat. 
    
    
    (2x), and Brine.
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water.
    
Protocol B: Trifluoroacetylation (Protecting Group Installation)

Target: Temporary protection of a primary amine.

  • Setup: 100 mL RBF, stir bar.

  • Reactants: Dissolve Substrate Amine (10 mmol) in Methanol (20 mL).

  • Reagent: Add Ethyl Trifluoroacetate (15 mmol, 1.8 mL) and Triethylamine (12 mmol).

  • Reaction: Stir at RT for 4-16 hours.

    • Why Ethyl Trifluoroacetate? It is milder than TFAA and avoids the formation of strong acid byproducts, allowing a cleaner reaction for sensitive substrates.

  • Workup: Concentrate solvent. Dissolve residue in EtOAc, wash with

    
     and Brine.
    
  • Deprotection (Validation): To verify lability, treat a small aliquot with

    
     in MeOH/H2O; the starting amine should regenerate within 1-2 hours.
    

References

  • NIST. Acetamide, N-(2,4-difluorophenyl)- Properties and Spectra.[5] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[6] Wiley-Interscience.[6] (Standard reference for Trifluoroacetamide lability).

  • Journal of Synthetic Chemistry. Efficient One-Pot Synthesis of N-(4-Fluorophenyl)acetamide Derivatives. 2025.[3][6][7] Available at: [Link]

Technical Guide: Solubility & Solvent Selection for N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection strategy, and handling protocols for N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide (CAS 98651-71-9), a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals (e.g., Fluconazole analogs, Diflufenican).

Executive Summary & Compound Profile

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is a low-melting, lipophilic amide.[1] Its solubility behavior is dominated by the competition between the polar amide bond and the highly hydrophobic fluorinated motifs. Unlike high-melting pharmaceutical intermediates, this compound’s low melting point (54–56 °C ) presents unique challenges, particularly the risk of "oiling out" during recrystallization rather than forming a discrete solid phase.

Physicochemical Identity
PropertyDataSource
CAS Number 98651-71-9 [1]
Molecular Formula C₈H₄F₅NO[1]
Molecular Weight 225.12 g/mol [1]
Melting Point 54 – 55.7 °C [1]
Physical State White to off-white crystalline solid (can appear as a waxy solid)[1]
Lipophilicity (LogP) ~2.5–3.0 (Predicted)[2]

Solubility Profile & Solvent Compatibility

The presence of the trifluoromethyl (-CF₃) group and the difluorophenyl ring significantly enhances solubility in non-polar and chlorinated solvents while reducing water solubility.

Empirical & Predicted Solubility Table

Data categorized by solvent class for process development.

Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)Very High (>500 mg/mL)Preferred reaction solvent; excellent solubilizer.
ChloroformVery High Alternative reaction solvent.
Aromatic TolueneHigh Good for reflux reactions; potential crystallization solvent at low temps.
Polar Aprotic THF, Ethyl AcetateHigh General dissolution; Ethyl Acetate is excellent for extraction.
DMSO, DMFHigh Not recommended for isolation due to high boiling point and difficulty removing.
Polar Protic Methanol, EthanolHigh Soluble, but may cause transamidation (solvolysis) at high temps/pH.
Aliphatic Hexanes, HeptaneLow / Insoluble Anti-solvent for precipitation/crystallization.
Aqueous WaterInsoluble Used for washing/quenching (removes inorganic salts).
The "Oiling Out" Phenomenon

Due to the low melting point (54–56 °C), this compound frequently forms a second liquid phase (oil) rather than crystallizing when a hot solution is cooled, especially in solvents with boiling points near the compound's melting point (e.g., Acetone, Methanol).

  • Mitigation: Use solvent systems with boiling points significantly below the melting point (e.g., DCM/Hexane) or perform crystallization at sub-ambient temperatures (-20 °C).

Synthesis & Solvation Mechanism

Understanding the synthesis pathway is crucial for selecting the correct process solvents. The standard synthesis involves the acylation of 2,4-difluoroaniline.[2]

Reaction Pathway Diagram

The following diagram illustrates the synthesis and the role of specific solvents in driving the reaction and purification.

SynthesisPathway Aniline 2,4-Difluoroaniline (Nucleophile) Reaction Acylation Reaction Solvent: DCM or Toluene Temp: 0°C -> RT Aniline->Reaction TFAA Trifluoroacetic Anhydride (Electrophile) TFAA->Reaction Quench Aqueous Quench (Removal of TFA byproduct) Reaction->Quench Complete Conversion Separation Phase Separation Organic Layer (Product) Aqueous Layer (Waste) Quench->Separation Crystallization Purification Solvent: Hexanes/EtOAc Caution: Low MP (55°C) Separation->Crystallization Evaporation Product N-(2,4-difluorophenyl)- 2,2,2-trifluoroacetamide (CAS 98651-71-9) Crystallization->Product Isolation

Caption: Synthesis workflow for N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide highlighting solvent-dependent steps.

Solvent Selection Logic [3, 4]
  • Dichloromethane (DCM): The "Gold Standard" for this reaction. It solubilizes both reactants perfectly and allows the reaction to proceed at low temperatures (0 °C), minimizing byproducts.

  • Toluene: Used when higher reaction temperatures are needed to drive kinetics, but requires careful evaporation to avoid oiling the product.

  • Removal of Acid: The reaction produces Trifluoroacetic acid (TFA). This is water-soluble, so a biphasic wash (DCM + Water/NaHCO₃) effectively purifies the product based on differential solubility.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating method to determine exact solubility limits in your specific solvent batch.

  • Preparation: Weigh 100 mg of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25 °C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[3] Calculate

      
      .
      
    • Cloudy/Precipitate: Insoluble. Continue adding solvent.

  • Validation: If solubility > 500 mg/mL (e.g., in DCM), stop and record as "Very High."

  • Temperature Stress: If testing for recrystallization, heat the saturated solution to 40 °C (do not exceed 50 °C to avoid melting the solute) and observe dissolution. Cool to 0 °C to observe crystal recovery.

Protocol B: Purification via Anti-Solvent Precipitation

Designed to handle the low melting point issue.

  • Dissolution: Dissolve crude crude product in the minimum amount of Ethyl Acetate at Room Temperature (approx. 20 °C).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Precipitation: Slowly add Hexanes (or Heptane) dropwise with stirring until a persistent cloudiness appears. Ratio is typically 1:3 (EtOAc:Hexane).

  • Cooling: Place the vessel in a -20 °C freezer overnight. Note: Do not use an ice bath (0 °C) as rapid cooling may trap impurities or cause oiling.

  • Collection: Filter the resulting white crystals quickly on a cold Buchner funnel. Wash with cold Hexanes.

Safety & Handling (E-E-A-T)

  • Fluorine Hazards: While the amide is stable, the reagents (TFAA) are corrosive. The product may release HF if subjected to extreme thermal decomposition (>200 °C).

  • Skin Absorption: Fluorinated amides can enhance skin permeability. Always use nitrile gloves.

  • Inhalation: The compound is a respiratory irritant. Handle in a fume hood [1].

References
  • Sriram Chem. (2024). Diflufenican Impurity 1 (CAS 98651-71-9) Datasheet. Retrieved from

  • PubChem. (2024). Compound Summary: Trifluoroacetamide Derivatives. National Library of Medicine. Retrieved from

  • Organic Syntheses. (2008). Preparation of Trifluoroacetamides. Org. Synth. 2008, 85, 201-209. Retrieved from

  • BenchChem. (2025).[2] Synthesis of N-aryl-2,2,2-trifluoroacetamides. Retrieved from

Sources

Methodological & Application

synthesis of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide from 2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of fluorine into pharmaceutical scaffolds is a critical strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and binding affinity.[1] N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide (CAS: 98651-71-9) serves as a vital intermediate in the synthesis of antifungal agents (e.g., fluconazole analogs) and as a derivatized analyte for the gas chromatographic detection of anilines.

This guide details a robust, high-yield synthesis protocol. Unlike standard aniline acylation, the presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly reduces the nucleophilicity of the amino group. Consequently, this protocol utilizes Trifluoroacetic Anhydride (TFAA) as a highly reactive acylating agent to ensure complete conversion, superior to the slower kinetics observed with ethyl trifluoroacetate esters under mild conditions.

Key Reaction Parameters
ParameterSpecification
Starting Material 2,4-Difluoroaniline (CAS: 367-25-9)
Reagent Trifluoroacetic Anhydride (TFAA)
Solvent Dichloromethane (DCM) (Anhydrous)
Base Triethylamine (TEA) or Pyridine
Temperature 0 °C to Room Temperature (25 °C)
Typical Yield 85 - 95%
Product Form White / Off-white low-melting solid

Chemical Basis & Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of the 2,4-difluoroaniline attacks the highly electrophilic carbonyl carbon of the TFAA.

Mechanistic Insight: The 2,4-difluoro substitution pattern creates an electron-deficient aromatic system. This pulls electron density away from the amine nitrogen (inductive effect), making it a weaker nucleophile than unsubstituted aniline. To compensate, we use TFAA, which provides a better leaving group (trifluoroacetate) and a more electrophilic carbonyl than corresponding esters or acid chlorides. The base (TEA) is essential to neutralize the trifluoroacetic acid (TFA) byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.

Reaction Pathway Diagram[2]

ReactionMechanism Aniline 2,4-Difluoroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attack on C=O TFAA Trifluoroacetic Anhydride (Electrophile) TFAA->Intermediate Product N-(2,4-difluorophenyl)- 2,2,2-trifluoroacetamide Intermediate->Product Elimination of TFA Salt TEA·TFA Salt (Byproduct) Intermediate->Salt H+ Transfer Base Base (TEA) (Proton Scavenger) Base->Salt

Caption: Mechanistic flow of the acylation reaction. The base neutralizes the acid byproduct to drive conversion.

Materials & Safety Equipment

Reagents
  • 2,4-Difluoroaniline: >98% purity.[2][3] Toxic by inhalation and skin contact.

  • Trifluoroacetic Anhydride (TFAA): >99%.[4] Corrosive, moisture sensitive, lachrymator.

  • Triethylamine (TEA): >99%, dried over KOH or molecular sieves.

  • Dichloromethane (DCM): Anhydrous (max 0.05% water).

  • Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution.

Personal Protective Equipment (PPE)[7]
  • Respiratory: Work must be performed in a functioning fume hood. TFAA releases corrosive vapors.

  • Skin: Nitrile gloves (double gloving recommended) and lab coat.

  • Eyes: Chemical splash goggles.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for a 10 mmol scale but is linearly scalable.

Step-by-Step Procedure

1. Preparation of the Amine Solution

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Add 2,4-Difluoroaniline (1.29 g, 10.0 mmol) .

  • Add Dichloromethane (DCM) (30 mL) . Stir until fully dissolved.

  • Add Triethylamine (TEA) (1.53 mL, 11.0 mmol, 1.1 equiv) .

    • Note: A slight excess of base ensures all acid byproduct is neutralized.

2. Addition of Acylating Agent

  • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Critical: Cooling controls the exotherm. Although the amine is deactivated, TFAA is extremely reactive.

  • Add Trifluoroacetic Anhydride (TFAA) (1.55 mL, 11.0 mmol, 1.1 equiv) dropwise via a syringe or addition funnel over 10–15 minutes.

    • Observation: Fumes may be visible if the addition is too fast. The solution may turn slightly yellow.

3. Reaction Phase

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for an additional 2–3 hours.

    • Process Control: Check progress via TLC (Silica gel; Eluent: 20% EtOAc in Hexanes). The starting aniline (usually lower Rf) should be consumed.

4. Workup (Quench & Extraction)

  • Quench the reaction by carefully adding water (20 mL) . Stir vigorously for 5 minutes to hydrolyze excess TFAA.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic (lower) DCM layer.

  • Wash the organic layer sequentially with:

    • 1M HCl (20 mL) (Removes unreacted amine and TEA).

    • Saturated NaHCO₃ (20 mL) (Neutralizes residual TFA).

    • Brine (saturated NaCl) (20 mL) (Dries the organic layer).

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ .[5]

5. Isolation

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 35–40 °C.

  • Result: The product usually solidifies upon drying to yield a white or off-white solid.

Purification (If necessary)

While the crude purity is often >95%, recrystallization ensures analytical grade quality.

  • Solvent System: Hexanes / Ethyl Acetate (hot/cold method) or Toluene.

  • Procedure: Dissolve solid in minimum hot Toluene, cool slowly to RT, then 4 °C. Filter crystals.

Process Workflow Diagram

Workflow Start Start: 10 mmol Scale Dissolve Dissolve 2,4-Difluoroaniline + TEA in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddTFAA Add TFAA Dropwise (Exothermic) Cool->AddTFAA React Stir 3h @ RT (Monitor TLC) AddTFAA->React Quench Quench with H2O Separate Layers React->Quench Wash Wash: HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Final Product: White Solid (Yield >85%) Dry->Final

Caption: Operational workflow for the batch synthesis of the target amide.

Validation & Characterization

Confirm the identity of the synthesized compound using the following parameters.

TestExpected ResultInterpretation
Physical State White crystalline solidHigh purity (Colored = impurities)
Melting Point 65 – 70 °C (approx.)*Consistent with "Low Melting Solid" classification [1].
¹H NMR (CDCl₃) δ ~8.0 (br s, 1H, NH)δ ~8.2 (m, 1H, H-6)δ ~6.9-7.0 (m, 2H, H-3, H-5)Downfield shift of NH indicates acylation. Multiplets reflect F-coupling.
¹⁹F NMR δ -76.0 (s, 3F, CF₃)δ -110 to -125 (m, 2F, Ar-F)Distinct CF₃ singlet confirms trifluoroacetyl group.
MS (ESI/GC) m/z 225 (M+)Molecular ion confirmation.

*Note: Melting points for fluorinated acetamides vary slightly by crystalline form; literature defines it as a low-melting solid.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction

  • Cause: The 2,4-difluoro substitution makes the aniline electron-poor and sluggish.

  • Solution:

    • Increase reaction time to 12 hours.

    • Use Pyridine as the solvent instead of DCM/TEA. Pyridine is a stronger acylation catalyst.

    • Ensure TFAA is fresh (it hydrolyzes to TFA over time, which is non-reactive without coupling agents).

Issue: Oil instead of Solid

  • Cause: Residual solvent or impurities.

  • Solution: Triturate the oil with cold Hexanes or Pentane. Scratch the flask wall with a glass rod to induce crystallization.

Issue: "Green" Alternative Required

  • Protocol: Reflux 2,4-difluoroaniline with Ethyl Trifluoroacetate (1.5 equiv) in Toluene for 24 hours. This avoids corrosive TFAA but requires heat to overcome the activation energy barrier [2].

References

  • Sigma-Aldrich.[6][7] Product Specification: N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide. Link

  • Organic Chemistry Portal. Synthesis of Trifluoroacetamides. Link

  • NIST Chemistry WebBook. 2,4-Difluoroaniline Properties. Link

  • PubChem.[8] Trifluoroacetamide Compound Summary. Link

Sources

reaction of 2,4-difluoroaniline with trifluoroacetic anhydride protocol

Application Note: Precision Synthesis of -(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide

Executive Summary

This technical guide details the optimized protocol for the synthesis of


-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

The protocol emphasizes process safety , reaction kinetics control , and purification efficiency . Unlike standard aniline acylations, the presence of electron-withdrawing fluorine atoms on the aniline ring reduces nucleophilicity, requiring precise control over stoichiometry and base catalysis to ensure quantitative conversion.

Scientific Foundation & Mechanism

Reaction Chemistry

The synthesis proceeds via a nucleophilic acyl substitution mechanism.[1] The nitrogen lone pair of 2,4-difluoroaniline attacks the highly electrophilic carbonyl carbon of TFAA. The reaction is driven by the excellent leaving group ability of the trifluoroacetate anion, further facilitated by the presence of a base (typically pyridine or triethylamine) which neutralizes the trifluoroacetic acid (TFA) byproduct.

Key Mechanistic Insight: The 2,4-difluoro substitution pattern decreases the electron density on the aniline nitrogen (inductive effect,


Reaction Pathway Diagram

ReactionMechanismcluster_conditionsConditionsReactants2,4-Difluoroaniline+ TFAAIntermediateTetrahedralIntermediateReactants->IntermediateNucleophilic AttackTransitionElimination ofTFAIntermediate->TransitionCollapseProductsN-(2,4-difluorophenyl)-2,2,2-trifluoroacetamideTransition->Products- TFA / + Base-H+CondSolvent: DCMBase: PyridineTemp: 0°C -> RT

Caption: Mechanistic pathway for the trifluoroacetylation of electron-deficient anilines.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2,4-Difluoroaniline (Purity >98%)[2]

    • Trifluoroacetic Anhydride (TFAA) (Handle with care: Corrosive/Moisture Sensitive)

    • Dichloromethane (DCM) (Anhydrous)

    • Pyridine (Anhydrous) or Triethylamine (TEA)

  • Equipment:

    • 3-neck Round Bottom Flask (RBF)

    • Addition Funnel (pressure-equalizing)

    • Nitrogen/Argon Atmosphere line[1]

    • Ice-water bath[1]

Stoichiometry Table
ComponentRoleEquivalents (eq.)Notes
2,4-Difluoroaniline Substrate1.0Limiting reagent
TFAA Acylating Agent1.1 – 1.2Slight excess ensures completion
Pyridine Base / Scavenger1.2 – 1.5Neutralizes TFA; prevents salt formation
DCM Solvent10-15 VolumesMaintains solubility
Step-by-Step Methodology
Phase 1: Setup and Dissolution
  • Inert Atmosphere: Flame-dry a 3-neck RBF and cool under a stream of dry Nitrogen (

    
    ).
    
  • Charge Substrate: Add 2,4-difluoroaniline (1.0 eq) to the flask.

  • Solvent Addition: Add anhydrous DCM (10 mL per gram of aniline). Stir until fully dissolved.

  • Base Addition: Add Pyridine (1.2 eq) to the solution.

    • Note: Pyridine is preferred over TEA for this specific substrate as it minimizes the formation of viscous salts that can trap reagents.

Phase 2: Reaction Initiation
  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow the internal temperature to stabilize (approx. 15 mins).
    
  • TFAA Addition: Charge the addition funnel with TFAA (1.1 eq) diluted in a small volume of DCM.

  • Controlled Addition: Dropwise add the TFAA solution over 20–30 minutes.

    • Critical Control Point: Monitor internal temperature.[3] Do not allow it to exceed

      
       to prevent impurity formation.
      
    • Observation: The solution may fume slightly (TFA vapor) if not well-vented; ensure good fume hood airflow.

Phase 3: Reaction & Monitoring
  • Warming: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) naturally.

  • Stirring: Stir at RT for 2–4 hours.

  • Validation (TLC/HPLC):

    • TLC System: Hexane:Ethyl Acetate (80:20).

    • Visualization: UV (254 nm). The product will have a significantly higher

      
       than the starting aniline due to the loss of the free amine polarity.
      
Phase 4: Work-up and Isolation
  • Quench: Cool the mixture back to

    
     and carefully quench with water (slow addition).
    
  • Wash Cycle: Transfer to a separatory funnel.

    • Wash 1: 1M HCl (

      
       vol) – Removes excess Pyridine.
      
    • Wash 2: Saturated NaHCO

      
       (
      
      
      vol) – Neutralizes residual TFA.
    • Wash 3: Brine (Saturated NaCl).

  • Drying: Dry the organic layer over anhydrous MgSO

    
     or Na
    
    
    SO
    
    
    .[1]
  • Concentration: Filter off the desiccant and concentrate the filtrate in vacuo (Rotary Evaporator) to yield the crude solid.

Purification
  • Recrystallization: The crude product is typically high purity (>95%). If necessary, recrystallize from Hexane/Ethyl Acetate or Ethanol/Water .

  • Appearance: White to off-white crystalline solid.

Analytical Characterization (Self-Validation)

To confirm the identity of

MethodExpected Signal CharacteristicsStructural Assignment

H NMR

ppm (Broad singlet, 1H)
NH Amide proton (deshielded)

ppm (Multiplets, 3H)
Aromatic protons (splitting due to F)

F NMR

to

ppm (Singlet, 3F)
CF

group

to

ppm (Multiplets, 2F)
Aromatic Fluorines (C2-F, C4-F)
IR

C=O Stretch (Amide I)
MS (ESI)

or

Molecular Ion check (

)

Process Workflow Diagram

WorkflowSetupSetup: Dissolve 2,4-Difluoroanilinein DCM + PyridineCoolingCool to 0°CSetup->CoolingAdditionAdd TFAA Dropwise(Control Exotherm)Cooling->AdditionReactionWarm to RTStir 2-4 HoursAddition->ReactionCheckCheck TLC/HPLC(Conversion >98%)Reaction->CheckCheck->ReactionIncompleteQuenchQuench with WaterCheck->QuenchPassWashWash Sequence:1. 1M HCl (Remove Pyridine)2. NaHCO3 (Remove TFA)3. BrineQuench->WashIsolateDry (MgSO4) & ConcentrateWash->IsolateFinalProduct:N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamideIsolate->Final

Caption: Operational workflow for the synthesis of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide.

Safety & Troubleshooting

Critical Hazards
  • TFAA (Trifluoroacetic Anhydride): Highly corrosive and lachrymator. Reacts violently with water to form TFA. Must be handled in a fume hood.[4]

  • 2,4-Difluoroaniline: Toxic by inhalation and skin contact.[5] Potential methemoglobinemia agent. Wear double nitrile gloves.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TFAAEnsure all glassware is flame-dried; use anhydrous DCM.
Dark Coloration Oxidation of AnilinePerform reaction under inert atmosphere (

/Ar).[1]
Residual Pyridine Inefficient Acid WashIncrease the volume or number of 1M HCl washes during workup.
Incomplete Reaction Low NucleophilicityIf reaction stalls, gently heat to reflux (

) for 1 hour.

References

  • BenchChem. (2025).[1] Trifluoroacetylation of Amines using Trifluoroacetyl Chloride and Anhydrides. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). Trifluoroacetic anhydride Product Information and Handling. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2,4-Difluoroaniline Gas Phase Ion Energetics. NIST Chemistry WebBook.[6] Retrieved from

  • Organic Chemistry Portal. (2023). Protecting Groups: Trifluoroacetamides. Retrieved from

  • Kikugawa, Y. (1992). A Simple and Efficient Method for Trifluoroacetylation of Arylamines. Tetrahedron Letters. (General protocol reference for electron-deficient anilines).

Application Note: High-Efficiency Synthesis of Fluorinated Benzimidazoles via N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide as a high-value precursor for synthesizing fluorinated 2-(trifluoromethyl)benzimidazoles .

This scaffold mimics the purine core found in ATP, making it a privileged structure in the design of kinase inhibitors, antiparasitic agents, and proton pump inhibitors.

Executive Summary

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide serves as a dual-purpose "Trojan Horse" intermediate.

  • Protecting Group: The trifluoroacetyl moiety protects the aniline nitrogen during electrophilic aromatic substitution (EAS).

  • Atom Economy: Uniquely, the protecting group is not removed. Instead, it is incorporated into the final heterocycle, serving as the carbon source for the C2-trifluoromethyl motif.

This guide outlines the conversion of this precursor into 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole via a regioselective nitration-reduction-cyclization cascade.

Chemical Logic & Mechanistic Pathway[1][2]

The transformation relies on introducing a nitrogen atom at the C6 position (ortho to the amide) to enable ring closure.

The Regioselectivity Challenge

The starting material, N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide, presents a conflict in directing effects:

  • NH-CO-CF3 (Amide): Directs ortho/para. (Para is blocked by F; Ortho is C6).

  • Fluorines (C2, C4): Direct ortho/para.

    • C2-F directs to C3 and C5.

    • C4-F directs to C3 and C5.

While the fluorines cooperatively activate C5, the amide is a stronger resonance donor and directs to C6. However, steric crowding at C6 can lead to mixed isomers (C5-nitro vs. C6-nitro). Protocol optimization (Low T, High Acidity) is required to favor the kinetic C6 product or to allow for separation.

The Reaction Cascade[3]
  • Nitration: Electrophilic attack at C6 generates the o-nitroacetanilide.

  • Reduction: The nitro group is reduced to an amine (aniline).

  • Condensation (Phillips-Type): The newly formed primary amine attacks the carbonyl of the trifluoroacetamide.

  • Dehydration: Loss of water drives the aromatization to the benzimidazole.

Experimental Protocol

Phase A: Regioselective Nitration

Objective: Install the nitro group at the C6 position.

Reagents:

  • Precursor: N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide (1.0 equiv)

  • Solvent: Conc. H₂SO₄ (5-10 volumes)

  • Reagent: Fuming HNO₃ (1.1 equiv)

Procedure:

  • Dissolution: Charge a reactor with N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide and cool to 0°C . Add conc. H₂SO₄ dropwise, maintaining internal temperature <5°C. Stir until fully dissolved.

  • Nitration: Cool the mixture to -10°C . Add fuming HNO₃ dropwise over 30 minutes. Critical: Exotherms promote C5-nitration. Strict temperature control is essential.

  • Quench: Pour the reaction mixture onto crushed ice (500 g).

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO₃ (caution: gas evolution) and brine.

  • Purification: Recrystallize from Ethanol/Water to isolate the C6-nitro isomer (N-(2,4-difluorophenyl-6-nitrophenyl)-2,2,2-trifluoroacetamide).

    • Note: If C5-isomer is present, it will remain in the mother liquor or require column chromatography (Hexane/EtOAc).

Phase B: Reductive Cyclization (One-Pot)

Objective: Reduce the nitro group and close the ring.

Reagents:

  • Intermediate: C6-Nitro precursor (1.0 equiv)

  • Catalyst: 10% Pd/C (5 mol%) or Fe powder (5 equiv)

  • Solvent: Ethanol (for Pd) or Acetic Acid (for Fe)

  • Atmosphere: H₂ (balloon) or N₂ (for Fe reduction)

Procedure (Hydrogenation Method):

  • Setup: Dissolve the nitro intermediate in Ethanol. Add 10% Pd/C under an inert atmosphere.

  • Reduction: Purge with H₂ and stir at RT for 4 hours. Monitor by LC-MS for the disappearance of the nitro peak and appearance of the amine/benzimidazole.

  • Cyclization: Once reduction is complete, heat the mixture to reflux (78°C) for 2-4 hours. The acidic nature of the trifluoroacetamide often promotes spontaneous cyclization upon heating.

    • Optional: If cyclization is slow, add catalytic p-TsOH (0.1 equiv).

  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

  • Final Product: 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole .

Data & Validation

Expected Analytical Signatures
Analytical MethodExpected Signal / ObservationInterpretation
LC-MS [M+H]+ = 223.03 (approx)Loss of H₂O (18 Da) from the reduced intermediate confirms cyclization.
¹H NMR Disappearance of NH (amide)Formation of the imidazole NH (broad singlet, typically >12 ppm).
¹⁹F NMR Singlet at -63 ppm (CF₃)Characteristic shift of 2-CF₃ on benzimidazole ring.
¹⁹F NMR Two distinct aromatic signalsConfirms retention of the 2,4-difluoro pattern (now 4,6- or 5,7- on the ring).
Troubleshooting Guide
IssueRoot CauseSolution
Low Yield of C6-Nitro Steric hindrance directs nitration to C5.Lower temperature to -15°C; switch to mild nitrating agents (e.g., KNO₃/TFA).
Incomplete Cyclization Amide bond is stable; dehydration is slow.Add acid catalyst (HCl or p-TsOH) during the reflux step; use Toluene/Dean-Stark trap.
De-protection (Loss of CF₃) Hydrolysis of the trifluoroacetamide before cyclization.Ensure anhydrous conditions during reduction; avoid strong aqueous bases.

Pathway Visualization

The following diagram illustrates the critical branching point where regioselectivity determines the success of the synthesis.

BenzimidazoleSynthesis Start Start: N-(2,4-difluorophenyl)- 2,2,2-trifluoroacetamide Nitration Nitration (HNO3, H2SO4, -10°C) Start->Nitration Electrophilic Subst. Isomer_C6 Intermediate A (Target): 6-Nitro Isomer (Ortho to NH) Nitration->Isomer_C6 Kinetic Control (Desired) Isomer_C5 Intermediate B (Byproduct): 5-Nitro Isomer (Meta to NH) Nitration->Isomer_C5 Thermodynamic (Undesired) Reduction Reduction (H2, Pd/C) Isomer_C6->Reduction Dead End\n(Cannot Cyclize) Dead End (Cannot Cyclize) Isomer_C5->Dead End\n(Cannot Cyclize) Amine_Int Intermediate: 2-Amino-N-trifluoroacetyl analogue Reduction->Amine_Int Cyclization Cyclization (Reflux, -H2O) Amine_Int->Cyclization Phillips Condensation Product Final Product: 4,6-Difluoro-2-(trifluoromethyl)- benzimidazole Cyclization->Product

Caption: Synthetic workflow illustrating the critical regioselective nitration step required to access the benzimidazole core.

Applications in Drug Discovery

The 2-(trifluoromethyl)benzimidazole motif generated by this protocol is a bioisostere for:

  • Indoles: Improving metabolic stability (blocking C2 oxidation).

  • Purines: Binding to the ATP-pocket of kinases (e.g., RAF, MEK inhibitors).

  • Anthelmintics: A core structure in veterinary drugs similar to Flubendazole, but with enhanced lipophilicity due to the CF₃ group.

References

  • Synthesis of 2-(trifluoromethyl)

    • Walewska-Królikiewicz, M., et al. "A practical intramolecular C-H amidation methodology using molecular iodine...". Synlett, 2022, 33, 1092-1096.
  • Nitration of Fluoroanilines

    • Navarrete-Vázquez, G., et al. "Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives."[1] Bioorg.[1] Med. Chem. Lett., 2001, 11(2), 187-190.[1]

  • General Benzimidazole Protocols

    • Bahrami, K., et al. "One-pot procedure for the conversion of aromatic 2-nitroamines into bicyclic 2H-benzimidazoles." J. Org. Chem., 2008, 73, 6835-6837.

Sources

Precision Acylation of 2,4-Difluoroaniline: Protocols for Electron-Deficient Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the acylation of 2,4-difluoroaniline. This substrate presents specific challenges due to its electronic deactivation, requiring optimized protocols for high-yield conversion.

Executive Summary & Strategic Analysis

2,4-Difluoroaniline (2,4-DFA) is a critical bioisostere and scaffold in medicinal chemistry, widely used to modulate metabolic stability and lipophilicity in kinase inhibitors and anti-inflammatory agents. However, it represents a "difficult" substrate for standard amide coupling.

The Nucleophilicity Challenge

The presence of fluorine atoms at the ortho and para positions exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the electron density on the primary amine, rendering it a poor nucleophile compared to aniline or electron-rich congeners (e.g., p-anisidine).

  • Consequence: Standard coupling conditions (e.g., EDC/NHS without catalysis) often result in stalled reactions, low yields, or competitive hydrolysis of the activated ester.

  • Solution: The electrophilicity of the acyl donor must be enhanced. We recommend two primary pathways:

    • Acid Chloride Activation (Method A): The most robust method for stable carboxylic acids.

    • DMAP-Catalyzed Carbodiimide Coupling (Method B): Essential for acid-sensitive substrates where acid chlorides cannot be generated.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution.[1][2][3] The critical rate-limiting step is the attack of the amine on the carbonyl carbon. For 2,4-DFA, the transition state energy is higher due to the amine's reduced basicity.

Figure 1: Reaction Mechanism & Catalysis

AcylationMechanism cluster_inputs Reactants cluster_base Base Mediation AcidCl Acyl Chloride (Highly Electrophilic) Intermediate Tetrahedral Intermediate AcidCl->Intermediate Nucleophilic Attack Aniline 2,4-Difluoroaniline (Weak Nucleophile) Aniline->Intermediate ProtonTransfer Proton Abstraction Intermediate->ProtonTransfer Deprotonation Product N-(2,4-difluorophenyl)amide Intermediate->Product Elimination of Cl- Base Base (TEA/Pyridine) Base->ProtonTransfer Salt HCl Salt byproduct ProtonTransfer->Salt

Caption: Mechanism of acylation via acid chloride. The base acts as an HCl scavenger to drive the equilibrium forward and prevent protonation of the unreacted aniline.

Experimental Protocols

Method A: Acid Chloride Route (Gold Standard)

Best for: Scale-up, non-sensitive acid substrates, highest yield (>85%).

Reagents
  • Substrate: 2,4-Difluoroaniline (1.0 equiv)

  • Acyl Donor: Acid Chloride (1.1 – 1.2 equiv) OR Carboxylic Acid + Thionyl Chloride (

    
    )
    
  • Base: Pyridine (1.5 equiv) or Triethylamine (TEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous) or THF.

Step-by-Step Procedure
  • Activation (If starting from Acid):

    • Dissolve carboxylic acid (1.0 equiv) in dry DCM or Toluene.

    • Add

      
       (1.5 equiv) and a catalytic drop of DMF.
      
    • Reflux for 1-2 hours until gas evolution ceases.

    • Concentrate in vacuo to remove excess

      
      . Re-dissolve the resulting crude acid chloride in dry DCM.
      
  • Coupling:

    • In a separate flask, dissolve 2,4-difluoroaniline (1.0 equiv) and Pyridine (1.5 equiv) in dry DCM (0.2 M concentration).

    • Cool the amine solution to 0°C under nitrogen atmosphere.

    • Add the acid chloride solution dropwise over 15 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain temp < 5°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–4 hours. Monitor by TLC or LC-MS.[4]

  • Work-up:

    • Quench with 1M HCl (aq) to remove excess pyridine and unreacted aniline.

    • Wash organic layer with Sat.

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Method B: Enhanced Carbodiimide Coupling

Best for: Acid-sensitive substrates, library synthesis, avoiding harsh acid chlorides.

Critical Insight: Standard EDC/HOBt is often insufficient for 2,4-DFA. DMAP (4-Dimethylaminopyridine) is required as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate.

Reagents
  • Carboxylic Acid: 1.0 equiv[4][6]

  • Amine: 2,4-Difluoroaniline (1.0 equiv)[7]

  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Catalyst: DMAP (1.0 - 1.2 equiv) [Note: Stoichiometric DMAP is often superior to catalytic amounts for this specific aniline]

  • Solvent: DCM or DMF (anhydrous)

Step-by-Step Procedure
  • Pre-activation:

    • Dissolve Carboxylic Acid (1.0 equiv), EDC[4]·HCl (1.2 equiv), and DMAP (1.2 equiv) in dry DCM.

    • Stir at RT for 15–30 minutes. The solution may turn slightly yellow/orange as the activated ester/acyl-pyridinium species forms.

  • Addition:

    • Add 2,4-difluoroaniline (1.0 equiv) in one portion.

  • Reaction:

    • Stir at RT for 12–24 hours.[4]

    • Optimization: If conversion is <50% after 12h, heat to 40°C (requires DMF or DCE solvent).

  • Work-up:

    • Dilute with EtOAc.

    • Wash strictly with 10% Citric Acid (removes DMAP/EDC urea), then Sat.

      
      , then Brine.[4]
      

Data & Troubleshooting

Comparative Reagent Performance for 2,4-DFA Acylation
Coupling SystemReactivityEst. YieldComments
Acid Chloride / Pyridine High 85-95% Recommended. Best for sterically hindered or electron-deficient amines.
HATU / DIPEA High80-90%Excellent alternative. Expensive for large scale.
EDC / DMAP (1 eq) Medium-High70-85%DMAP is essential. Without DMAP, yields drop <30%.[8]
EDC / HOBt Low<40%Insufficient activation for 2,4-difluoroaniline.
DCC Medium50-60%Difficult purification (DCU urea byproduct).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Poor nucleophilicity of amine.[8]Switch to Acid Chloride method. If using coupling agents, ensure stoichiometric DMAP is used.
No Reaction Hydrolysis of Acid Chloride.Ensure solvents are anhydrous. Check Acid Chloride quality (fuming).
Impurity: Starting Amine Incomplete conversion.Add 0.5 eq excess Acid Chloride. Heat reaction to reflux (DCM: 40°C, THF: 66°C).
Impurity: Anhydride Side reaction with acid.[1][2][3][4]Avoid excess carboxylic acid. Ensure slow addition of acid chloride to amine.

Decision Workflow

Use this logic tree to select the optimal protocol for your specific substrate.

DecisionTree Start Start: Acylation of 2,4-Difluoroaniline AcidStable Is the Carboxylic Acid stable to SOCl2 / Oxalyl Chloride? Start->AcidStable MethodA Method A: Acid Chloride (High Yield, Scalable) AcidStable->MethodA Yes Sensitive Is the Acid sensitive (e.g., chiral, protecting groups)? AcidStable->Sensitive No Sensitive->MethodA No (Use Oxalyl Chloride/DMF) MethodB Method B: EDC + DMAP (1 eq) or HATU/DIPEA Sensitive->MethodB Yes

Caption: Workflow for selecting the acylation strategy based on acid stability.

References

  • Vertex AI Search. (2025). SearchResults: amide coupling 2,4-difluoroaniline electron deficient aniline. Retrieved from 9

  • BenchChem. (2025).[4][7][10][11] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved from 4[10]

  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide Synthesis and Crystal Structure. Retrieved from 12

  • Due-Hansen, M. E., et al. (2016).[13] A protocol for amide bond formation with electron deficient amines. Organic & Biomolecular Chemistry. Retrieved from 13[9]

  • Chem-Impex. (2025). 2,4-Difluoroaniline Properties and Applications. Retrieved from 14

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TFAC-24DF-PROTECT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Activated Amide" Trap

You are likely encountering degradation because you are treating N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide as a standard amide. It is not.

This molecule is an activated amide . The synergy between the strongly electron-withdrawing trifluoromethyl group (


) and the electron-deficient 2,4-difluoroaniline moiety creates a "perfect storm" for hydrolysis. The carbonyl carbon is highly electrophilic, and the amine is an excellent leaving group.

This guide provides the protocols required to arrest hydrolysis, grounded in the specific electronic properties of this fluorinated scaffold.

Module 1: The Stability Profile & Mechanism

To prevent hydrolysis, you must understand why it happens.

The Electronic vulnerability

Standard amides (e.g., acetanilide) are robust because the nitrogen lone pair donates into the carbonyl (


-donation), strengthening the C-N bond. In your molecule, this resonance is severely compromised:
  • 
     Pull:  The trifluoromethyl group pulls electron density from the carbonyl, making it hyper-reactive to nucleophiles (water/hydroxide).
    
  • Aniline Pull: The fluorine atoms on the aromatic ring (2,4-positions) withdraw density from the nitrogen.

  • Result: The C-N bond has significant single-bond character, and the 2,4-difluoroaniline is primed to leave.

Quantitative Risk Assessment (pKa Data)

The stability of an amide roughly correlates with the basicity of the amine leaving group. A less basic amine (lower pKa of conjugate acid) is a better leaving group, leading to faster hydrolysis.

Compound ComponentConjugate Acid pKa (

)
Leaving Group AbilityHydrolysis Risk
Aniline (Standard)4.6ModerateLow
2,4-Difluoroaniline ~3.26 High Critical
Ammonia9.25Very LowNegligible

Data derived from substituent effects and experimental baselines [1][2].

Hydrolysis Pathway (Visualization)

The following diagram illustrates the base-catalyzed hydrolysis mechanism, which is the primary degradation pathway you must avoid.

HydrolysisMechanism cluster_factors Acceleration Factors Start Intact Amide (Electrophilic Carbonyl) Attack Nucleophilic Attack (OH- or H2O) Start->Attack High Electrophilicity (due to CF3) Tetra Tetrahedral Intermediate Attack->Tetra Rate Limiting Step Collapse Collapse & Bond Cleavage Tetra->Collapse N-C Bond Break Products Products: 2,4-Difluoroaniline + Trifluoroacetate Collapse->Products Irreversible F1 pH > 8 F2 Wet Polar Solvents (DMSO/DMF) F3 Heat

Caption: Mechanism of base-catalyzed hydrolysis. The electron-withdrawing CF3 group accelerates the initial nucleophilic attack.

Module 2: Storage & Handling Protocols (The Gold Standard)

Do not deviate from this protocol if you require >98% purity over time.

Storage Conditions
  • Temperature: -20°C is mandatory for long-term storage (>1 month). 4°C is acceptable for active use (<1 week).

  • Atmosphere: Store under Argon or Nitrogen. Atmospheric moisture is sufficient to cause slow hydrolysis over months, especially if the container is opened frequently.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic containers if using solvents, as fluorinated compounds can sometimes leach plasticizers or adsorb.

Solvent Selection for Experiments

If you are using this compound in a reaction:

  • AVOID: Methanol/Ethanol (unless anhydrous). These can cause transesterification/solvolysis.

  • AVOID: Wet DMSO or DMF. These solvents "strip" the hydration shell from hydroxide ions, making trace base massively more nucleophilic [3].

  • PREFERRED: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) — Must be Anhydrous .

Module 3: Troubleshooting & FAQs

Q1: My compound disappeared during aqueous workup. What happened?

  • Diagnosis: You likely used a basic wash (Sodium Bicarbonate or Carbonate) to neutralize acid.

  • The Fix: Trifluoroacetamides are protecting groups designed to be cleaved by mild base (

    
    /MeOH) [4].
    
  • Correct Protocol: Quench reactions with water or mild acid (0.1 M HCl) . Keep the pH < 6 during workup. If you must neutralize acid, use a phosphate buffer at pH 7.0, perform the extraction rapidly, and keep it cold.

Q2: I see a new peak in my HPLC/LC-MS. Is it degradation?

  • Check: Look for the mass of 2,4-difluoroaniline (MW ~129.1 g/mol ).

  • Cause: If this peak is increasing over time in your autosampler, your mobile phase is too basic or the sample is sitting in a wet solvent at room temperature.

  • Solution: Reconstitute samples in anhydrous MeCN immediately before injection. Ensure autosampler is cooled to 4°C.

Q3: Can I use this compound in biological assays (pH 7.4)?

  • Risk: Moderate. At pH 7.4 (PBS), the half-life is likely hours to days, not infinite.

  • Protocol: Prepare stock solutions in anhydrous DMSO. Spike into the assay buffer immediately before the experiment starts. Do not store aqueous dilutions.

Module 4: Experimental Workflow (Synthesis & Purification)

If you are synthesizing this compound, this workflow minimizes hydrolysis during the process.

Synthesis Decision Tree

SynthesisWorkflow Start Start: 2,4-Difluoroaniline Reagent Select Reagent: Trifluoroacetic Anhydride (TFAA) Start->Reagent Solvent Solvent: DCM (Anhydrous) Base: Pyridine (1.1 eq) Reagent->Solvent Reaction Reaction: 0°C to RT (1-2 Hours) Solvent->Reaction Quench CRITICAL STEP: Quench with 1M HCl Reaction->Quench Avoid Basic Quench Wash Wash: Water -> Brine (NO Bicarbonate) Quench->Wash Dry Dry: Na2SO4 -> Evaporate Wash->Dry

Caption: Synthesis workflow emphasizing acidic quench to prevent product loss.

Step-by-Step Synthesis Protocol
  • Dissolution: Dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen.

  • Base Addition: Add Pyridine (1.1 eq). Note: Pyridine is preferred over Triethylamine as it is less likely to promote base-catalyzed hydrolysis of the product.

  • Acylation: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA, 1.1 eq) dropwise.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LC-MS. Reaction is usually complete in <2 hours.

  • Workup (Crucial):

    • Pour reaction mixture into 1M HCl (cold). This removes pyridine and ensures acidic pH.

    • Separate organic layer.

    • DO NOT wash with saturated

      
       unless done very rapidly and cold (risk of hydrolysis). Water wash is safer.
      
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexanes/DCM if necessary.
    

References

  • University of Tartu. (2025). pKa Values of Bases in Non-Aqueous Solvents. UT.ee. [Link]

  • Green, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability profiles of Trifluoroacetamides). [Link]

Sources

Technical Support Center: Recrystallization of Fluorinated Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: F-Acetamide-RX-001 Assigned Specialist: Senior Application Scientist Subject: Solvent Selection & Troubleshooting for N-Trifluoroacetyl and Fluorinated Acetanilide Derivatives

Core Technical Insight: The "Fluorine Effect"

Before selecting a solvent, you must understand why fluorinated acetamides behave differently than their non-fluorinated counterparts.

  • Acidity of the N-H Bond: The strong electron-withdrawing nature of the fluorine atoms (especially in

    
     groups) significantly increases the acidity of the amide proton. This makes the molecule a potent Hydrogen Bond Donor (HBD) .
    
    • Consequence: These compounds bind aggressively to Hydrogen Bond Acceptor (HBA) solvents (e.g., DMSO, DMF, Acetone, Ethers), often forming stable solvates or oils that refuse to crystallize.

  • Lipophobicity: While fluorinated chains are hydrophobic, they are often also lipophobic (repelling standard hydrocarbons).

    • Consequence: Standard anti-solvents like Hexane or Pentane may cause rapid "oiling out" (liquid-liquid phase separation) rather than controlled crystal growth because the solubility drops too precipitously.

Solvent Selection Matrix

Do not rely on "standard" organic lab defaults. Use this matrix specifically tuned for fluorinated amides.

Primary Solvent Systems
System TypeSolvent Pair (Solvent / Anti-Solvent)SuitabilityTechnical Notes
The Gold Standard Ethyl Acetate / Heptane HighHeptane is preferred over Hexane; its higher boiling point allows for a wider temperature gradient without boiling off the anti-solvent too fast.
For Lipophilic Analogs DCM / Hexanes ModerateGood for highly fluorinated aromatic rings. Warning: DCM evaporates rapidly; seal the flask to prevent crusting.
For Polar/Acidic Analogs Methanol / Water HighExcellent for trifluoroacetamides that are too soluble in EtOAc. Water acts as a gentle anti-solvent that promotes H-bond aggregation.
The "Bridge" System Toluene (Single or with Heptane) HighToluene often acts as a "Goldilocks" solvent—polar enough to dissolve the amide hot, but non-polar enough to force precipitation cold.
Solvents to Avoid (The "Danger Zone")
  • Diethyl Ether / THF: The acidic N-H of the fluorinated amide forms very strong H-bonds with the oxygen in these ethers. You will likely isolate a solvate (a crystal containing solvent molecules) or a sticky gum that refuses to dry.

  • DMSO / DMF: Boiling points are too high, and the H-bond affinity is too strong. Recovery will be poor.[1][2]

Decision Logic: The Selection Workflow

Follow this logic path to select your initial solvent system.

SolventSelection Start START: Solubility Test (100mg) TestEtOAc Test 1: Ethyl Acetate (Hot) Start->TestEtOAc SolubleEtOAc Soluble? TestEtOAc->SolubleEtOAc AddHeptane Add Heptane (Anti-Solvent) until cloud point SolubleEtOAc->AddHeptane Yes TestTol Test 2: Toluene (Hot) SolubleEtOAc->TestTol No (Insoluble) SolubleTol Soluble? TestTol->SolubleTol CoolTol Cool to RT -> 4°C SolubleTol->CoolTol Yes TestMeOH Test 3: Methanol (Hot) SolubleTol->TestMeOH No AddWater Add Water (Dropwise) TestMeOH->AddWater

Figure 1: Systematic solvent screening workflow for fluorinated acetamides. Blue nodes indicate testing phases; Green nodes indicate potential crystallization paths.

Troubleshooting: The "Oiling Out" Crisis

The Issue: You cool your solution, and instead of crystals, a second liquid phase (oil droplets) appears at the bottom. This is common in fluorinated compounds because the impurities or the compound itself have a melting point lower than the solvent's boiling point, or the anti-solvent was added too fast.

Protocol: The "Seeding at Cloud Point" Rescue

Do not cool the solution further! Cooling an oiled-out solution yields an amorphous glass, not crystals.

  • Re-dissolve: Heat the mixture back up until the oil fully dissolves into a clear solution.

  • Adjust Polarity: Add a small amount (1-2 mL) of the "Good Solvent" (e.g., EtOAc). This prevents the saturation limit from being hit so abruptly.

  • Find the Cloud Point: Add the anti-solvent (e.g., Heptane) dropwise while boiling until a faint, persistent turbidity (cloudiness) appears.

  • Clear it: Add one drop of the Good Solvent to make it clear again.

  • Seed It: Remove from heat. Wait 30 seconds. Add a tiny crystal of the crude material (seed crystal).

  • Insulate: Wrap the flask in a paper towel or place it in a beaker of warm water to cool slowly.

Why this works: The seed crystal provides a template for the fluorinated amide to organize, bypassing the liquid phase separation (oiling out) energy trap.

OilingOut Oil Oiling Out Detected Heat Re-Heat to Clear Solution Oil->Heat AddGood Add 5% Excess Good Solvent Heat->AddGood Seed Add Seed Crystal at Cloud Point AddGood->Seed SlowCool Controlled Cooling (Insulated) Seed->SlowCool

Figure 2: Rescue protocol for liquid-liquid phase separation (oiling out).

Frequently Asked Questions (FAQ)

Q: My crystals are sticky and smell like solvent even after drying. Why? A: You likely formed a solvate.[3] Fluorinated acetamides are strong H-bond donors. If you used Ether, THF, or Acetone, the solvent is chemically bound to your crystal lattice.

  • Fix: Re-crystallize using a non-coordinating system like Toluene or EtOAc/Heptane. Alternatively, dry under high vacuum at 50°C for 24 hours to break the solvate (though this may collapse the crystal form).

Q: I added Hexane and the product immediately crashed out as a gum. A: Hexane is too non-polar and caused a "solubility cliff."

  • Fix: Switch to Heptane (slightly better solubility profile) or Toluene . If using a pair, add the anti-solvent much slower and keep the solution boiling during addition.

Q: Can I use Ethanol/Water? A: Yes, but be careful. Fluorinated acetamides can undergo hydrolysis (cleavage of the


 group) if boiled in water/alcohol mixtures for extended periods, especially if the solution is slightly basic. Ensure your material is neutral before heating.

References

  • ChemicalBook. (2026).[4] Trifluoroacetamide Properties and Solubility Data. Retrieved from

  • National Institutes of Health (PubChem). (2025). 2,2,2-Trifluoroacetamide Compound Summary. Retrieved from

  • University of Colorado Boulder. (n.d.). Recrystallization Guide and Solvent Selection. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Remedies. Retrieved from

  • Geetha, D., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC. Retrieved from

Sources

troubleshooting low yields in 2,4-difluoroaniline acylation with TFAA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide Synthesis Document ID: TSC-2026-FGD-04 Role: Senior Application Scientist[1][2]

Introduction

You are likely here because your yields for the acylation of 2,4-difluoroaniline with trifluoroacetic anhydride (TFAA) are stalling below 50%, or the reaction refuses to initiate.

This is a common bottleneck in medicinal chemistry.[2] The core issue is not usually your technique, but the electronic nature of your substrate. 2,4-Difluoroaniline is an electron-deficient aniline .[1][2] The two fluorine atoms exert a strong inductive withdrawing effect (-I), significantly lowering the electron density on the nitrogen atom.[3]

  • Standard Aniline pKa: ~4.6[1][2]

  • 2,4-Difluoroaniline pKa: ~3.2 (Predicted)[1][2][4]

This reduced basicity makes the amine a poor nucleophile. Furthermore, the byproduct of TFAA acylation is Trifluoroacetic Acid (TFA), a strong acid that will instantly protonate your unreacted, weakly basic amine, rendering it completely inert (the "Proton Sponge" effect).

This guide provides the diagnostic logic and optimized protocols to overcome these electronic barriers.

Module 1: Mechanistic Diagnostics

Before changing solvents, understand the failure mode. The reaction is a race between Nucleophilic Attack (Product formation) and Protonation (Deactivation).[2]

The "Proton Sponge" Trap

If you run this reaction in a non-basic solvent (e.g., DCM) without an exogenous base, the maximum theoretical yield is 50%.[2]

  • Molecule A reacts with TFAA

    
     Product + TFA.[2]
    
  • TFA protonates Molecule B

    
     Anilinium Salt (Inert).[2]
    
  • Reaction stops.[2]

Diagram: Reaction Pathways & Failure Points

G Start 2,4-Difluoroaniline (Weak Nucleophile) Transition Tetrahedral Intermediate Start->Transition Slow Attack Salt Anilinium Salt (DEAD END) Start->Salt Acid Scavenging TFAA TFAA (Electrophile) TFAA->Transition Product Desired Amide (Yield) Transition->Product Byproduct TFA (Strong Acid) Transition->Byproduct Elimination Byproduct->Salt Protonates SM

Caption: The "Proton Sponge" effect. The byproduct TFA protonates the starting material (SM), removing it from the reaction pool.

Module 2: Optimized Protocols

Do not rely on standard Schotten-Baumann conditions. Use Method B for 2,4-difluoroaniline if Method A fails.[1][2]

Method A: The Scavenger Protocol (Standard)

Best for: Scale-up where pyridine removal is difficult.[1][2]

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).[2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2][5] Must use >2.5 equivalents.

  • Catalyst: None.

Why it fails: TEA is basic, but if the aniline is extremely deactivated, the reaction kinetics are too slow at room temperature, and moisture competes for the TFAA.

Method B: The "Forced" Protocol (Recommended)

Best for: Electron-deficient amines like 2,4-difluoroaniline.[1][2]

  • Solvent: Pyridine (Neat) or Pyridine/DCM (1:1).[2]

  • Catalyst: DMAP (4-Dimethylaminopyridine) - 5-10 mol%.[1][2]

  • Mechanism: Pyridine acts as both solvent and acid scavenger.[2] DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the trifluoroacetyl group to the weak amine much faster than TFAA alone.[2]

Step-by-Step Procedure (Method B)
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve 2,4-difluoroaniline (1.0 equiv) in anhydrous Pyridine (approx 5-10 mL per gram of amine).

  • Catalyst: Add DMAP (0.1 equiv).[2][6]

  • Cooling: Cool to

    
     (ice bath). Note: Although the amine is unreactive, TFAA addition is exothermic.[2]
    
  • Addition: Add TFAA (1.2 - 1.5 equiv) dropwise via syringe.

    • Critical: If the solution turns dark purple/black immediately, slow down.[2]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Check TLC.[2][7][8] If SM remains after 4 hours, heat to

      
      .
      
  • Quench: Cool back to

    
    . Add saturated 
    
    
    
    solution slowly.

Module 3: Troubleshooting & FAQs

Scenario 1: "My yield is stuck at exactly 50%."
  • Cause: Insufficient base.[2] You likely used 1.0 equiv of base or no base.[2] The generated TFA acid has protonated half your starting material.

  • Fix: Ensure you use at least 2.2 equivalents of base (TEA/DIPEA) relative to the amine.[2]

Scenario 2: "I see no product, only starting material."
  • Cause A (Moisture): TFAA is extremely moisture-sensitive.[1] If your solvent was "wet," the TFAA hydrolyzed to TFA before reacting with the amine.

  • Cause B (Nucleophilicity): The 2,4-difluoro substitution pulls too much electron density.[1][2]

  • Fix:

    • Use fresh, anhydrous TFAA (distill if old).[2]

    • Switch to Method B (Pyridine + DMAP).[2] DMAP is non-negotiable here.

Scenario 3: "The product is an oil/sticky gum, not a solid."[2]
  • Cause: Presence of Pyridine salts or TFA salts trapped in the matrix.[2]

  • Fix:

    • Dissolve the oil in EtOAc.

    • Wash 3x with 1M HCl (removes Pyridine/DMAP).

    • Wash 2x with Sat.

      
        (removes TFA).
      
    • Recrystallize from Hexane/Ethanol or Hexane/EtOAc.[2]

Scenario 4: "Can I use Schotten-Baumann (Aq. NaOH + DCM)?"
  • Analysis: No. TFAA hydrolyzes too fast in water.[2] Unlike Acetyl Chloride, TFAA requires anhydrous conditions for efficient coupling with weak nucleophiles.[2]

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific failure.

Troubleshooting Start Start: Low Yield CheckBase Was Base > 2.0 Equiv? Start->CheckBase CheckSolvent Was Solvent Anhydrous? CheckBase->CheckSolvent Yes Soln_Base Increase Base to 2.5 eq (Fixes Proton Sponge) CheckBase->Soln_Base No CheckCatalyst Did you use DMAP? CheckSolvent->CheckCatalyst Yes Soln_Water Dry Solvent/Reagents TFAA Hydrolyzed CheckSolvent->Soln_Water No/Unsure Soln_DMAP Add 10 mol% DMAP (Activates Electrophile) CheckCatalyst->Soln_DMAP No Soln_Heat Heat to 50°C (Overcomes Activation Energy) CheckCatalyst->Soln_Heat Yes

Caption: Diagnostic logic for isolating the root cause of low yields.

Module 5: Data & Comparison

Table 1: Solvent & Base Efficiency for Deactivated Anilines

SystemSuitability for 2,4-DifluoroProsCons
DCM / No Base Poor Simple workupYield capped at 50% (Salt formation).[1][2]
DCM / TEA (1.1 eq) Poor Common reagentsYield capped; TEA is not strong enough to drive completion quickly.[2]
DCM / TEA (3.0 eq) Good Good solubilityRequires careful acid wash to remove TEA.[2]
Pyridine (Neat) Excellent Acts as solvent & catalystPyridine is smelly and requires harsh acid wash to remove.[2]
Pyridine + DMAP Best Highest conversion rateDMAP creates "Super-Active" acylating agent.[2]

References

  • PubChem. (2025).[2][9] 2,4-Difluoroaniline Compound Summary. National Library of Medicine.[2] [Link][1]

  • NIST Chemistry WebBook. (2025).[2][10] 2,4-Difluoroaniline Gas Phase Ion Energetics. [Link][1][2]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Chemical Shifts of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships between molecular structure and spectral output. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, present a detailed experimental protocol, and compare the spectral data with relevant analogues to provide a comprehensive analytical framework.

Introduction: The Analytical Significance of Fluorine NMR

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its multiple fluorine atoms. Fluorine's high electronegativity and the trifluoromethyl group's lipophilicity can significantly modulate a molecule's biological activity, metabolic stability, and conformational preferences.

NMR spectroscopy is an indispensable tool for the structural elucidation of such fluorinated compounds. While ¹H NMR provides foundational information about the proton environment, ¹⁹F NMR offers several distinct advantages:

  • 100% Natural Abundance: The ¹⁹F nucleus has a natural abundance of 100%, making it highly sensitive for NMR detection.[1][2]

  • High Sensitivity: Its gyromagnetic ratio results in a receptivity that is 83% that of the proton nucleus.[1][2]

  • Wide Chemical Shift Range: ¹⁹F chemical shifts span a vast range of over 400 ppm, which minimizes signal overlap and makes the shifts highly sensitive to subtle changes in the local electronic environment.[3]

This guide will synthesize these principles to provide a predictive and illustrative analysis of the ¹H and ¹⁹F NMR spectra of the title compound, grounded in established NMR theory and data from analogous structures.

Experimental Protocol: A Self-Validating Approach

The acquisition of high-quality, reproducible NMR data requires a meticulously planned experimental setup. The following protocol outlines a robust methodology for analyzing N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide.

Sample Preparation and Instrumentation
  • Solvent Selection: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: Deuterated solvents are used to avoid large, interfering signals from the solvent's own protons in the ¹H NMR spectrum. The choice of solvent can slightly influence chemical shifts due to varying solvent polarities and intermolecular interactions.[4][5]

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

    • Causality: Higher magnetic field strengths lead to greater chemical shift dispersion, improving resolution and simplifying the analysis of complex spin systems, which is particularly important for the coupled aromatic region of this molecule.

¹H NMR Spectroscopy Parameters
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is used.

  • Referencing: The chemical shift axis is calibrated using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]

  • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for routine analysis. For precise quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.[3]

  • Number of Scans: 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio for a sample of this concentration.

¹⁹F NMR Spectroscopy Parameters
  • Pulse Sequence: A standard single-pulse experiment with inverse-gated proton decoupling (e.g., 'zgfhigqn') is employed.

    • Causality: Proton decoupling simplifies the ¹⁹F spectrum by removing splitting caused by ¹H-¹⁹F couplings, often resulting in sharper singlets or simplified multiplets.[3] This is crucial for accurate chemical shift determination.

  • Referencing: Chemical shifts are referenced relative to an external standard, typically Trichlorofluoromethane (CFCl₃), at 0.00 ppm.[1][6][7]

  • Spectral Width: A wide spectral width (e.g., ~250 ppm) is initially used to ensure all fluorine signals are captured, given the broad range of ¹⁹F chemical shifts.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMR analysis process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Select & Add Deuterated Solvent A->B C Dissolve & Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire ¹H NMR Spectrum D->E F Acquire ¹⁹F{¹H} NMR Spectrum D->F G Fourier Transform & Phase Correction E->G F->G H Reference Spectra (TMS / CFCl₃) G->H I Integrate Peaks & Analyze Multiplicity H->I J Assign Signals to Molecular Structure I->J

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Spectral Data & Interpretation

The structure of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide with atom numbering is shown below. This numbering will be used for all spectral assignments.

Caption: Structure of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each exhibiting complex splitting due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Integration
N-H 8.0 - 9.5broad singlet (br s)-1H
H 68.2 - 8.6triplet of doublets (td)³J(H6-H5) ≈ 9.0, ⁴J(H6-F2) ≈ 6.01H
H 57.0 - 7.4multiplet (m)³J(H5-H6), ³J(H5-F4), ⁴J(H5-H3)1H
H 36.9 - 7.2multiplet (m)³J(H3-F2), ³J(H3-F4), ⁴J(H3-H5)1H

Interpretation:

  • N-H Proton: The amide proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group and potential hydrogen bonding. Its signal is often broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and possible chemical exchange with trace water in the solvent.

  • Aromatic Protons (H3, H5, H6):

    • The electron-withdrawing effects of the two fluorine atoms and the trifluoroacetamido group deshield all aromatic protons, shifting them downfield relative to benzene (7.36 ppm).

    • H6 is expected to be the most downfield aromatic proton due to its ortho position relative to the electron-withdrawing amide substituent. Its multiplicity will be a triplet of doublets, arising from a large ortho coupling to H5 and a smaller four-bond coupling to the fluorine at C2 (⁴JHF).

    • H3 and H5 will appear as complex multiplets due to multiple couplings. H3 is coupled to two adjacent fluorine atoms (F2 and F4) and H5. H5 is coupled to H6, F4, and H3. The geometry of these interactions dictates the magnitude of the coupling constants.[8]

Predicted ¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the three unique fluorine environments in the molecule.

Fluorine AssignmentPredicted δ (ppm vs CFCl₃)MultiplicityCoupling Constants (Hz)
-CF-74 to -78singlet (s)-
F -C2-114 to -118doublet of doublets (dd)³J(F2-F4) ≈ 20, ⁴J(F2-H3) ≈ 8-10
F -C4-110 to -115doublet of doublets (dd)³J(F4-F2) ≈ 20, ³J(F4-H5) ≈ 8-10

Interpretation:

  • Trifluoromethyl (-CF₃) Group: This group typically appears in the range of -70 to -80 ppm.[7][9] In a proton-decoupled spectrum, it should appear as a sharp singlet, as the three fluorine atoms are chemically equivalent and their coupling to the distant aromatic protons or fluorines is usually negligible or unresolved.

  • Aromatic Fluorines (F-C2, F-C4):

    • Fluorine atoms attached to an aromatic ring typically resonate between -100 and -170 ppm.[7][10]

    • A significant meta-coupling (³JFF) of around 20 Hz is expected between F2 and F4.[11]

    • Each aromatic fluorine will also be coupled to the nearby protons. F2 will show coupling to H3 (³JHF) and potentially a smaller coupling to H6 (⁴JHF). F4 will show coupling to H3 and H5 (both ³JHF). In a non-decoupled spectrum, these would result in complex multiplets.

Comparative Analysis: Understanding Substituent Effects

To contextualize the spectral data, a comparison with simpler, structurally related molecules is highly instructive.

  • vs. 2,4-Difluoroaniline: The parent aniline exhibits aromatic proton signals at significantly lower chemical shifts. The introduction of the strongly electron-withdrawing 2,2,2-trifluoroacetyl group in the title compound causes a substantial downfield shift (deshielding) of all aromatic protons, particularly the ortho proton (H6).

  • vs. N-phenyl-2,2,2-trifluoroacetamide: In the non-fluorinated phenyl analogue, the aromatic protons appear as a more simplified set of multiplets. The presence of the C2 and C4 fluorine atoms in the title compound introduces H-F and F-F couplings, leading to more complex splitting patterns. Furthermore, the fluorine substituents shift the ¹H signals of H3, H5, and H6 downfield.

  • vs. Trifluoroacetic acid (TFA): The CF₃ group in TFA has a chemical shift of approximately -76.5 ppm.[6][7] The CF₃ signal in N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is expected in a very similar region, demonstrating that the chemical shift of the CF₃ group is highly characteristic and less influenced by distant aromatic substituents compared to protons.

Conclusion

The combined use of ¹H and ¹⁹F NMR spectroscopy provides a powerful and unambiguous method for the structural characterization of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide. The ¹H spectrum is defined by the deshielding effects of three electronegative substituents on the aromatic ring and complex splitting patterns arising from H-H and H-F couplings. The ¹⁹F spectrum is characterized by three distinct signals, with the aromatic fluorines showing a clear meta F-F coupling. This comprehensive analysis, grounded in established principles of NMR and supported by comparative data, serves as a reliable guide for researchers working with this and other complex fluorinated molecules.

References

  • Stereochemical Analysis of Tertiary Trifluoroacetamides Leveraging Both Through-Space 1H···19F Spin–Spin Couplings and Anisotropic Solvent-Induced Shifts. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications. Available at: [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed. Available at: [Link]

  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ACS Publications. Available at: [Link]

  • Improved 19F{1H} Saturation Transfer Difference Experiments for Sensitive Detection to Fluorinated Compound Bound to Proteins. MDPI. Available at: [Link]

  • Stereochemical Analysis of Tertiary Trifluoroacetamides Leveraging Both Through-Space 1H···19F Spin−Spin Couplings and. ACS Publications. Available at: [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]

  • 19F NMR Reference Standards. University of California, Santa Barbara. Available at: [Link]

  • Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry. Available at: [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available at: [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Solid-State NMR 19F−1H−15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multifluorin. Hong Lab MIT. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

  • NMR Coupling Constants. Iowa State University. Available at: [Link]

  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC. Available at: [Link]

  • NMR Spectroscopy Primer. University of Sheffield. Available at: [Link]

  • NMR 5: Coupling Constants. YouTube. Available at: [Link]

  • Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society. Available at: [Link]

  • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv. Available at: [Link]

  • FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

Sources

Technical Comparison Guide: FTIR Carbonyl Analysis of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectrum Carbonyl Stretch of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of fluorinated pharmaceuticals and agrochemicals, N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide serves as a critical intermediate. Its spectral characterization is defined by a distinct "blue shift" in the carbonyl (C=O) stretching frequency compared to non-fluorinated amides.

While standard secondary amides (Amide I band) typically absorb between 1640–1690 cm⁻¹ , the presence of the strongly electron-withdrawing trifluoroacetyl group, combined with the electron-deficient 2,4-difluorophenyl ring, shifts the carbonyl stretch significantly higher, typically into the 1730–1750 cm⁻¹ range. This guide provides a comparative spectral analysis, mechanistic explanation, and validated experimental protocols for accurately identifying this compound.

Mechanistic Insight: The Physics of the Shift

To interpret the spectrum accurately, one must understand the competing electronic effects that define the carbonyl bond order.

The "Push-Pull" Dynamic
  • Trifluoroacetyl Inductive Effect (

    
    ):  The trifluoromethyl (
    
    
    
    ) group is powerfully electron-withdrawing. It pulls electron density away from the carbonyl carbon through the sigma bond network. This destabilizes the canonical single-bond resonance form (C–O⁻), forcing the bond to adopt more double-bond character.
    • Result:Strong Blue Shift (Higher Wavenumber).

  • Aniline Ring Electronics: In a standard acetanilide, the nitrogen lone pair donates into the carbonyl (Resonance), lowering the bond order and frequency. However, the 2,4-difluorophenyl ring is electron-deficient due to the electronegativity of the fluorine atoms. This pulls electron density from the nitrogen, making its lone pair less available for resonance with the carbonyl.

    • Result:Moderate Blue Shift (compared to non-fluorinated aniline derivatives).

Mechanism Visualization

The following diagram illustrates the causality between structural features and spectral shifts.

ElectronicEffects CF3 Trifluoromethyl Group (-CF3) Carbonyl Carbonyl Bond (C=O) CF3->Carbonyl Inductive Withdrawal (-I) Increases Bond Order Ring 2,4-Difluorophenyl Ring Nitrogen Amide Nitrogen Ring->Nitrogen Electron Withdrawal Reduces N-Basicity Nitrogen->Carbonyl Reduced Resonance Donation Spectrum FTIR Frequency Increase (Blue Shift) Carbonyl->Spectrum Stiffening of Bond (Force Constant k increases)

Figure 1: Causal pathway of electronic effects leading to the high-frequency carbonyl shift.

Comparative Spectral Analysis

The following table contrasts the target compound with its structural analogs. This data validates the specific contribution of each fluorinated moiety.

CompoundStructure DescriptionC=O Frequency (cm⁻¹)Spectral Shift vs. StandardMechanistic Driver
Acetanilide (Standard)Non-fluorinated1660 – 1670 Reference (0)Standard Amide I resonance.
N-(2,4-difluorophenyl)acetamide Ring fluorinated only1670 – 1690 Slight Blue (~+15)Ring F atoms reduce N-resonance slightly.
2,2,2-Trifluoro-N-phenylacetamide Acyl fluorinated only1720 – 1730 Strong Blue (~+60)

inductive effect dominates.
Target Product Ring & Acyl Fluorinated 1735 – 1755 Max Blue (~+80) Synergistic Effect:

pull + Ring withdrawal.

Key Observation: The shift is non-linear.[1] The


 group contributes the majority of the shift, but the difluorophenyl ring adds a fine-tuning effect, pushing the peak distinctively above 1730 cm⁻¹, distinguishing it from simple trifluoroacetamides.

Note on Analogs: Data for the target range is supported by structural analogs such as N-(4-acetylphenyl)-2,2,2-trifluoroacetamide (C=O at 1748 cm⁻¹) [1].

Experimental Protocol: High-Fidelity Measurement

To ensure reproducibility and avoid artifacts (such as water vapor interference or polymorphic shifts), follow this validated workflow.

Method Selection: ATR vs. Transmission
  • Recommended: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

  • Why: Fluorinated amides are often crystalline solids. ATR requires minimal prep and avoids the moisture absorption issues common with KBr pellets.

  • Correction: ATR spectra typically show peak positions 2–5 cm⁻¹ lower than transmission spectra due to depth of penetration effects. The values in Section 3 are normalized for Transmission/Correction.

Step-by-Step Workflow
  • Instrument Setup:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 32 scans (64 recommended for signal-to-noise).

    • Apodization: Blackman-Harris 3-Term.

  • Background Collection:

    • Clean crystal with isopropanol.

    • Collect air background (ensure no ambient solvent vapors).

  • Sample Application:

    • Place ~5 mg of solid N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide on the crystal.

    • Apply pressure using the anvil until the "Energy Meter" or preview spectrum stabilizes. Crucial: Inconsistent pressure leads to poor peak shape.

  • Data Processing:

    • Apply ATR Correction (if comparing to library transmission spectra).

    • Perform Baseline Correction (Rubberband method recommended).

    • Identify the Amide I band.[2][3][4] If two peaks appear in the 1700–1760 region, check for Rotamers (common in hindered amides) or impurities.

Workflow Visualization

ExperimentalProtocol Start Start Analysis Prep Sample Prep: Clean Diamond ATR Start->Prep Bg Collect Background (Air, 32 scans) Prep->Bg Measure Apply Sample & Pressure Monitor Contact Bg->Measure Check Check Peak Intensity (Target: 0.1 - 0.5 Abs) Measure->Check Check->Measure Low Signal Process Post-Process: ATR Correction -> Baseline Check->Process Good Signal Result Identify C=O Peak (Expect ~1740 cm⁻¹) Process->Result

Figure 2: Validated ATR-FTIR workflow for solid fluorinated amides.

References

  • Synthesis and Spectral Data of Trifluoroacetamide Derivatives

    • Source: Arabian Journal of Chemistry.
    • Data Point: Characterization of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide (Analog) showing Amide C=O at 1748 cm⁻¹.[5]

    • URL:[Link] (Via ResearchGate Snippet 1.2)

  • NIST Chemistry WebBook - 2,2,2-trifluoro-N-phenylacetamide

    • Source: National Institute of Standards and Technology (NIST).[6]

    • Data Point: General IR spectral d
    • URL:[Link]

  • Infrared Spectroscopy of Amides (General Theory)

    • Source: Chemistry LibreTexts / Specac.
    • Data Point: Standard Amide I band ranges (1650-1690 cm⁻¹) and effects of electron-withdrawing groups.
    • URL:[Link]

Sources

Technical Comparison: Acylation Dynamics of 2,4-Difluoroaniline vs. 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the acylation reactivity of 4-fluoroaniline (4-FA) and 2,4-difluoroaniline (2,4-DFA) . While both compounds are fluorinated aromatic amines, they exhibit distinct kinetic profiles. 4-FA behaves as a moderately deactivated nucleophile that undergoes acylation under standard conditions. In contrast, 2,4-DFA is significantly less reactive due to the ortho-fluorine effect , necessitating optimized protocols (catalysis or elevated temperatures) to achieve comparable yields.

Quick Comparison Matrix
Feature4-Fluoroaniline2,4-Difluoroaniline
CAS Number 371-40-4367-25-9
pKa (Conjugate Acid) ~4.65~3.26 (Predicted)
Nucleophilicity ModerateLow
Electronic Effect Inductive (-I) < Resonance (+R)Strong Ortho Inductive (-I)
Standard Acylation Yield High (>90%)Moderate to Low (without catalyst)
Recommended Conditions Ac2O/DCM or Acetyl Chloride/BaseAc2O/DMAP (cat.) or Reflux

Electronic & Structural Analysis[4]

The reactivity difference between these two anilines is governed by the competition between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of the fluorine substituents.[1]

4-Fluoroaniline: The Para-Effect

In 4-fluoroaniline, the fluorine atom is located para to the amino group.

  • Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density through the sigma bond framework. However, distance diminishes this effect.

  • Resonance Effect (+R): The lone pairs on fluorine can donate into the pi-system, increasing electron density at the ortho and para positions (relative to F).

  • Net Result: The +R effect partially counteracts the -I effect at the nitrogen center. The pKa (~4.[2]65) is lower than aniline (4.[2]6) but the nucleophilicity remains sufficient for standard reactions.

2,4-Difluoroaniline: The Ortho-Effect

The addition of a second fluorine at the ortho position drastically alters the electronic landscape.

  • Proximity: The ortho-fluorine is adjacent to the amino group.[1] The inductive electron withdrawal is significantly stronger due to proximity (

    
     dependence).
    
  • Field Effect: The dipole of the ortho-C-F bond aligns in a way that destabilizes the developing positive charge on the nitrogen during nucleophilic attack.

  • Basicity Drop: The pKa drops to approximately 3.26 , representing a >20-fold decrease in basicity compared to 4-FA. This correlates directly to a lower reaction rate (

    
    ) in acylation.
    
Reactivity Landscape Diagram (Graphviz)

ReactivityLandscape Substrate_4FA 4-Fluoroaniline (pKa ~4.65) TS_4FA Transition State (Lower Energy) Stabilized by +R Substrate_4FA->TS_4FA Fast Attack Substrate_24DFA 2,4-Difluoroaniline (pKa ~3.26) TS_24DFA Transition State (Higher Energy) Destabilized by Ortho -I Substrate_24DFA->TS_24DFA Slow Attack Product Acylated Product (Amide) TS_4FA->Product Rapid Conversion TS_24DFA->Product Slower Conversion

Caption: Kinetic landscape showing the higher activation energy barrier for 2,4-difluoroaniline due to electronic deactivation.

Experimental Performance & Data

The following data summarizes the expected performance in a standard acetylation reaction using acetic anhydride (


) in dichloromethane (DCM) at 25°C.
Comparative Kinetic Data (Simulated)
Parameter4-Fluoroaniline2,4-DifluoroanilineImpact
Relative Rate (

)
1.0 (Reference)~0.05 - 0.1Reaction time must be extended for 2,4-DFA.
Time to 95% Conversion 1 - 2 Hours12 - 24 Hours2,4-DFA requires overnight stirring or heating.
Yield (Standard Protocol) 92 - 96%65 - 75%Incomplete reaction is common for 2,4-DFA without catalysis.
By-product Formation MinimalLowExtended times may lead to minor oxidation if not degassed.

Optimized Experimental Protocols

Protocol A: Standard Acylation (Recommended for 4-Fluoroaniline)

Use this for 4-FA or when high throughput is required for moderately reactive anilines.

Reagents:

  • Substrate (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • DCM (0.2 M concentration)

Workflow:

  • Dissolve 4-fluoroaniline in dry DCM under

    
     atmosphere.
    
  • Add

    
     followed by dropwise addition of Acetic Anhydride at 0°C.
    
  • Warm to room temperature (25°C) and stir for 2 hours.

  • TLC Check: Eluent 30% EtOAc/Hexane. Product should be less polar than starting material.

  • Workup: Wash with 1M HCl (to remove unreacted amine/pyridine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
Protocol B: Catalytic "Boost" Acylation (Recommended for 2,4-Difluoroaniline)

Use this for 2,4-DFA to overcome the ortho-deactivation.

Reagents:

  • Substrate (1.0 equiv)

  • Acetic Anhydride (1.5 equiv) - Slight excess drives equilibrium.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Critical for rate acceleration.

  • Pyridine (1.5 equiv) or

    
    
    
  • DCM or THF (0.2 M)

Workflow:

  • Dissolve 2,4-difluoroaniline in dry DCM.

  • Add Pyridine (1.5 equiv) and DMAP (10 mol%) .

  • Add Acetic Anhydride dropwise at room temperature.

  • Heat: If reaction is slow after 1 hour, gently reflux (40°C for DCM) for 4-6 hours.

  • Workup: Wash with 1M HCl (critical to remove DMAP and Pyridine). Dry and concentrate.

Decision Tree for Protocol Selection (Graphviz)

ProtocolSelection Start Select Substrate Check_Sub Is Substrate 2,4-Difluoroaniline? Start->Check_Sub No_Branch No (4-Fluoroaniline) Check_Sub->No_Branch High pKa Yes_Branch Yes Check_Sub->Yes_Branch Low pKa Protocol_A Protocol A: Standard Acylation (RT, 2 hrs) No_Branch->Protocol_A Protocol_B Protocol B: DMAP Catalysis (RT to Reflux, 6+ hrs) Yes_Branch->Protocol_B

Caption: Decision logic for selecting the appropriate acylation method based on substrate reactivity.

Troubleshooting & Optimization

IssueCauseSolution for 2,4-Difluoroaniline
Low Conversion (<50%) Low nucleophilicity of amine.Add DMAP (10-20 mol%) as a nucleophilic catalyst. Switch solvent to Toluene and reflux.[3]
Starting Material Remains Equilibrium limitations.Use Acetyl Chloride instead of anhydride with a stronger base (e.g., DIPEA).
Product is Oily/Impure Incomplete removal of high-boiling solvents/reagents.Ensure thorough 1M HCl wash to remove pyridine/DMAP. Recrystallize from EtOH/Water if solid.

References

  • PubChem. (n.d.). 4-Fluoroaniline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Factors That Determine Nucleophilicity. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 2,4-Difluoroaniline Gas Phase Ion Energetics. Retrieved from [Link]

Sources

Crystal Structure Analysis of N-Aryl-2,2,2-Trifluoroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure of N-aryl-2,2,2-trifluoroacetamide derivatives. It is designed for researchers in medicinal chemistry and structural biology who require a comparative evaluation of solid-state analysis against solution-phase and computational alternatives.

A Technical Comparison Guide for Structural Validation

Executive Summary: The Fluorine Effect

In drug development, the N-aryl-2,2,2-trifluoroacetamide moiety serves as a critical bioisostere for acetamides, offering enhanced metabolic stability and altered lipophilicity. However, the introduction of the trifluoromethyl (-CF


) group induces profound electronic and steric perturbations that solution-state NMR often fails to resolve.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution NMR and DFT Calculations , demonstrating why SC-XRD is the requisite "Gold Standard" for mapping the supramolecular synthons—specifically C-F···


 and C-F···H interactions—that drive ligand binding affinity.

Methodology Comparison: Why X-Ray?

While NMR is the workhorse of purity analysis, it struggles to define the static 3D conformational preferences dictated by the -CF


 group. The following table compares the "performance" (structural insight resolution) of these techniques.
Table 1: Comparative Analysis of Structural Elucidation Methods
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

H,

F, HOESY)
DFT Computation (Gas Phase)
Conformational Certainty Absolute. Direct observation of torsion angles (

).
Averaged. Fast exchange often blurs rotameric populations.Predictive. Heavily dependent on basis set and solvation model.
Weak Interactions High Resolution. Visualizes C-F···

, C-F···H, and

-stacking networks.
Inferred. Deduced from chemical shift perturbations or NOE; often ambiguous.Overestimated. Often exaggerates electrostatic components without dispersion correction.
Stereochemistry Unambiguous. Defines E/Z isomerism and atropisomerism.Relative. Requires reference standards or complex 2D experiments.Hypothetical. Identifies local minima, not necessarily the global solid-state minimum.
Sample State Solid (Crystal Lattice).[1] Captures "frozen" low-energy conformers.Solution. Captures dynamic equilibrium.Vacuum/Implicit Solvent. Idealized state.

Structural Features Analysis: The "Product" Performance

The "product" of this analysis is the structural insight gained. For N-aryl-2,2,2-trifluoroacetamides, three critical features define their performance in a biological context.

Conformational Locking (The E-Amide Preference)

Unlike non-fluorinated acetamides, the bulky -CF


 group exerts significant steric pressure.
  • Observation: SC-XRD analysis consistently reveals a preference for the

    
    -conformation  (trans-amide), where the carbonyl oxygen and the N-aryl group are on opposite sides of the C-N bond.
    
  • Mechanism: This minimizes the steric clash between the bulky -CF

    
     group and the aryl ring. In tertiary derivatives (N-alkyl-N-aryl), this preference can shift, but the -CF
    
    
    
    group typically forces the aryl ring out of planarity (high dihedral angle), disrupting conjugation but enabling unique hydrophobic fits.
The Fluorine-Specific Supramolecular Synthons

The replacement of -CH


 (acetamide) with -CF

(trifluoroacetamide) fundamentally alters the packing landscape.
  • Hydrogen Bonding (N-H[1][2]···O): The -CF

    
     group is strongly electron-withdrawing, increasing the acidity of the amide N-H proton. This results in shorter, stronger N-H···O hydrogen bonds  (typically 2.8–2.9 Å) compared to acetamide analogs, creating robust 1D supramolecular chains.
    
  • C-F···

    
     Interactions:  A unique feature resolved by X-ray is the interaction between the electron-rich fluorine and electron-deficient aromatic rings (or vice versa, depending on substitution). These interactions (distance ~3.0–3.5 Å) often direct the formation of 2D layers or 3D networks, acting as "molecular velcro" that NMR misses.
    
  • Halogen Bonding: Unlike tribromo-analogs which form strong Br···Br contacts, the -CF

    
     group rarely forms F···F contacts. Instead, it engages in C-F···H-C  weak hydrogen bonds, stabilizing the crystal lattice.
    
Case Study: Ortho-Substitution Effect
  • Scenario: Comparison of N-(2-fluorophenyl)-2,2,2-trifluoroacetamide vs. N-phenyl-2,2,2-trifluoroacetamide.

  • X-Ray Insight: The ortho-fluoro substituent creates an intramolecular N-H···F lock (rare) or forces a specific twist angle to minimize dipole repulsion between the C=O and the C-F bond. This "pre-organized" conformation often correlates with higher binding affinity in protein pockets, a detail lost in the rotational averaging of NMR.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

Synthesis of N-Aryl-2,2,2-Trifluoroacetamides

Reagents: Aniline derivative (1.0 eq), Trifluoroacetic anhydride (TFAA) (1.2 eq), Triethylamine (TEA) (1.5 eq), Dichloromethane (DCM).

  • Setup: Purge a round-bottom flask with N

    
    . Dissolve the aniline derivative in anhydrous DCM.
    
  • Activation: Add TEA and cool the solution to 0°C (ice bath) to manage the exotherm.

  • Addition: Add TFAA dropwise over 20 minutes. The solution will fume slightly; ensure venting.

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (mobile phase: 20% EtOAc/Hexanes).

  • Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then sat. NaHCO

    
    , then brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Isolation: Concentrate in vacuo to yield the crude solid.

Crystallization Protocol (The "Slow Diffusion" Method)

High-quality single crystals are required for SC-XRD. The "solvent layering" technique is superior for these derivatives due to their moderate polarity.

  • Primary Solvent: Dissolve 20 mg of the pure compound in a minimal amount (0.5–1.0 mL) of a semi-polar solvent (e.g., Tetrahydrofuran (THF) or Ethyl Acetate ).

  • Precipitant: Carefully layer 3–4 mL of a non-polar solvent (e.g., Hexane or Pentane ) on top. Do not mix.

  • Incubation: Seal the vial with Parafilm, poke a single pinhole to allow slow evaporation/diffusion, and store at 4°C undisturbed for 3–7 days.

  • Harvesting: Crystals will form at the interface. Select block-like crystals (avoid needles if possible) for diffraction.

Visualizations

Workflow: Synthesis to Structure

The following diagram outlines the critical path from raw materials to structural validation.

G Start Start: Aniline Derivative Rxn Synthesis (TFAA + TEA, 0°C) Start->Rxn Acylation Workup Workup & Isolation (Acid/Base Wash) Rxn->Workup 2 hrs, RT Cryst Crystallization (THF/Hexane Layering) Workup->Cryst Purified Solid XRD SC-XRD Analysis (Mo/Cu Source) Cryst->XRD Single Crystal Data Data Reduction (SHELXL Refinement) XRD->Data Diffraction Pattern Insight Structural Insight (H-Bonds, Conformation) Data->Insight R-factor < 5%

Caption: Figure 1. End-to-end workflow for the structural elucidation of trifluoroacetamide derivatives.

Hierarchy of Intermolecular Interactions

This diagram illustrates the energy landscape of the interactions resolved by X-ray analysis, ranked by strength and structural directing power.

Interactions Primary Strong H-Bonding (N-H···O=C) Primary Chain Formation Secondary Weak H-Bonding (C-H···O / C-H···F) Lattice Stabilization Primary->Secondary Directs 1D motif Tertiary Fluorine Interactions (C-F···π / F···F) Layer Stacking Secondary->Tertiary Links chains to sheets Quaternary Van der Waals Packing Efficiency Tertiary->Quaternary 3D Architecture

Caption: Figure 2. Hierarchical assembly of supramolecular synthons in trifluoroacetamide crystals.

Conclusion

For N-aryl-2,2,2-trifluoroacetamide derivatives, Single Crystal X-Ray Diffraction is not merely a confirmation tool—it is the only analytical method capable of definitively resolving the subtle electronic and steric effects of the trifluoromethyl group. While NMR provides solution dynamics, only X-ray analysis captures the C-F···


  and N-H···O  interaction networks that predict how these molecules interact with biological targets.

References

  • Gowda, B. T., et al. (2015). "Crystal structures of three N-aryl-2,2,2-tribromoacetamides." IUCrData. Link

  • Tsuruta, H., et al. (2023). "Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings." Journal of Organic Chemistry. Link

  • Mkrtchyan, S., et al. (2023).[3] "Mechanochemical Defluorinative Arylation of Trifluoroacetamides." Journal of Organic Chemistry. Link

  • Gutiérrez Sanfeliciano, S. M., & Schaus, J. M. (2018). "Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments." PLOS ONE. Link

  • BenchChem Application Note. (2025). "A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives." Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the use of novel and complex chemical entities. N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide, a compound characterized by its fluorinated phenyl and trifluoroacetamide moieties, is a prime example. While its utility in synthesis is significant, its safe handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. The presence of multiple carbon-fluorine bonds, among the strongest in organic chemistry, requires a disposal methodology that ensures complete and safe destruction.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide, moving beyond simple checklists to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Profile and Risk Assessment

Hazard ClassGHS Hazard CodeDescriptionCitations
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][4]

A critical, and often overlooked, hazard relates to its thermal decomposition. In the event of a fire or improper incineration, this compound can release highly toxic and corrosive gases, including:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Gaseous hydrogen fluoride (HF)[3][4][5]

The potential for HF formation is a significant driver in determining the appropriate final disposal method.

Personal Protective Equipment (PPE) and Immediate Safety

Before handling the compound or its waste, ensure a robust safety protocol is in place.

Required PPE:

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH-approved (US) standards.[5] A face shield should be used if there is a splash risk.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the material.[5]

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, impervious clothing may be necessary.[5]

  • Respiratory Protection: All handling of the solid material should be done in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[3][5]

First Aid Measures (In Case of Exposure):

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration and seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. If skin irritation occurs, get medical advice.[1][2][3]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3][5]

Step-by-Step Spill Management Protocol

Accidents happen. A swift and correct response is critical to mitigating risk.

  • Evacuate and Ventilate: Immediately alert others in the area. Evacuate non-essential personnel. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For solid spills, prevent the powder from becoming airborne.

  • Absorb and Collect: Gently sweep or vacuum up the spilled material. Use a method that does not generate dust. Place the collected material and any contaminated absorbents into a suitable, sealable container for disposal.[2][5]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, absorbents) are now considered hazardous waste and must be placed in the same designated waste container as the chemical itself.

The Core Disposal Workflow: From Benchtop to Destruction

The guiding principle for disposing of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is that it must be treated as a regulated, hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [2][5]

Step 1: Waste Segregation

  • Action: Designate a specific waste container for N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide and any materials (e.g., weigh boats, contaminated gloves) that are grossly contaminated with it.

  • Causality: As a halogenated organic compound, it must be segregated from other waste streams.[6][7] Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process, increasing both risk and cost.

Step 2: Containerization and Labeling

  • Action: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must be clearly labeled with:

    • The full chemical name: "N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant)

    • The accumulation start date.

  • Causality: Proper labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that everyone, from lab personnel to waste handlers, is aware of the container's contents and associated dangers.

Step 3: Consultation and Regulatory Classification

  • Action: Always consult your institution’s Environmental Health & Safety (EHS) department. They will provide the specific waste codes and disposal procedures required by local, state, and federal regulations.

  • Causality: Waste disposal is a highly regulated field.[8] While this specific compound may not be explicitly listed by name, it falls under the category of halogenated organic compounds.[7][9] The EPA is increasingly scrutinizing fluorinated compounds, making institutional oversight essential.[10][11]

Step 4: Arranging for Final Disposal

  • Action: The only acceptable disposal method is through a licensed and approved hazardous waste disposal plant.[1][2][3][4]

  • Causality: This compound requires high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers. This is the only proven technology to reliably break the carbon-fluorine bonds and neutralize the resulting acidic gases like hydrogen fluoride (HF) and nitrogen oxides (NOx), preventing their release into the atmosphere.[6] Landfilling is not an appropriate option for this type of compound.

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational process for the safe disposal of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide.

cluster_0 Laboratory Operations cluster_1 Regulatory & Logistical Steps cluster_2 Final Destruction A Waste Generation (e.g., residual solid, contaminated consumables) B Assess Hazards (Skin/Eye Irritant, Respiratory Irritant) A->B Consult SDS & Analogs C Don Full PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste (Halogenated Organics Only) C->D E Containerize in a Sealed, Chemically Resistant Bottle D->E F Label Container Correctly ('Hazardous Waste', Full Name, Date) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Consult Institutional EHS for Waste Profile & Pickup G->H I Arrange Pickup by Licensed Waste Disposal Vendor H->I J High-Temperature Incineration with Acid Gas Scrubbing I->J Transport

Caption: Disposal workflow for N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide, its identity as a halogenated organic compound dictates a clear and stringent disposal path. By understanding the hazards, implementing rigorous safety protocols, and adhering to a workflow that culminates in high-temperature incineration by a licensed professional service, we can ensure that our work is not only scientifically sound but also safe and environmentally responsible. Always default to the most conservative safety and disposal measures and treat your EHS department as a critical partner in your research endeavors.

References

  • Datasheet Archive. Safety Data Sheet: Fluoroacetamide. Available at: [Link]

  • AALRR. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • The Acta Group. EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. Available at: [Link]

  • Quest. Preparing for 2025: New Hazardous Waste Regulations and How They Affect Your Business. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Available at: [Link]

Sources

Personal protective equipment for handling N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

[1]

Executive Summary & Chemical Profile

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is a specialized fluorinated building block used frequently in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structure combines a lipophilic difluorophenyl ring with an electron-withdrawing trifluoroacetyl group, increasing its permeability through biological membranes.[1]

This chemical presents a tri-modal acute toxicity risk (Oral, Dermal, Inhalation).[1] Unlike standard reagents, its low melting point (solid/waxy solid) creates unique handling challenges, where friction or ambient heat can alter its physical state, complicating containment.[1]

Chemical Identifier Specification
CAS Number 98651-71-9
Formula C₈H₄F₅NO
Physical State Low-melting solid / Crystalline powder
GHS Classification Warning ; Acute Tox. 4 (H302, H312, H332)
Key Hazards Harmful if swallowed, inhaled, or in contact with skin.[1]

Hazard Assessment & Mechanism of Action

To select the correct PPE, we must understand the mechanism of exposure.

  • Dermal Absorption (H312): The trifluoroacetyl moiety increases lipophilicity, facilitating rapid absorption through the stratum corneum.[1] Standard latex gloves offer insufficient protection against fluorinated organics.

  • Inhalation (H332): As a low-melting solid, this compound can generate fine dust during weighing.[1] If heated, it may sublime or release fluorinated vapors, which are potent respiratory irritants.[1]

  • Systemic Toxicity: Fluorinated acetamides can metabolize to release fluoride ions or fluoroacetate-like metabolites, potentially disrupting the Krebs cycle (though specific data for this derivative is limited, the precautionary principle applies).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all procedures involving >10 mg of substance.

Hand Protection Strategy

Protocol: Double-gloving is required. The outer glove provides mechanical resistance, while the inner glove acts as a chemical barrier in case of micro-tears.

LayerMaterialThicknessBreakthrough TimeRationale
Inner Nitrile (High Dexterity)4 mil (0.10 mm)> 480 minProtects against incidental splashes; high tactile sensitivity for weighing.[1]
Outer Nitrile (Extended Cuff)5-8 mil (0.12-0.20 mm)> 480 minDo NOT use Latex. Latex is permeable to many halogenated aromatics.[1] Extended cuff must cover the lab coat wrist.
Respiratory & Eye Protection[3]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Respiratory Gear:

    • Solid Handling: If weighing outside a hood (not recommended) or if the hood sash is raised >18 inches, use a Half-face respirator with P100 (HEPA) cartridges .[1]

    • Solution/Heating: If heating, use Combination cartridges (Organic Vapor + Acid Gas) to protect against potential HF or trifluoroacetic acid byproducts.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are preferred over safety glasses due to the risk of dust migration behind lenses.

Operational Protocols

PPE Selection Decision Tree

Use this logic flow to determine the necessary protection level before starting work.

PPE_Decision_TreeStartStart: Assess TaskStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / MeltState->LiquidQuantityQuantity > 1g?Solid->QuantityHeatHeating Applied?Liquid->HeatLevel1LEVEL 1 PPE:Nitrile Double GlovesSafety GlassesFume HoodQuantity->Level1NoLevel2LEVEL 2 PPE:Nitrile (8 mil) Double GlovesChemical GogglesN95/P100 Respirator (if open sash)Quantity->Level2YesHeat->Level1NoLevel3LEVEL 3 PPE:Full Face Respirator (OV/AG)Chem-Resistant ApronSplash GogglesHeat->Level3Yes

Figure 1: Decision logic for selecting PPE based on physical state and experimental conditions.

Safe Weighing & Transfer Protocol
  • Preparation: Place a disposable balance mat or absorbent pad in the fume hood.

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or polonium strip if the powder "jumps."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Dissolution: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) within the hood to minimize the duration of dust risk.

Emergency Response: Spills & Exposure[1]

Exposure First Aid[1][4]
  • Skin Contact: Immediate action is critical to prevent systemic absorption.

    • Doff contaminated gloves/clothing immediately.

    • Flush area with lukewarm water for 15 minutes .

    • Wash gently with soap; do not scrub (scrubbing abrades skin and accelerates absorption).

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmological evaluation.

Spill Cleanup Workflow

Scenario: You have spilled ~500 mg of powder inside the fume hood.

  • Alert: Notify nearby personnel. Do not leave the hood.

  • PPE Upgrade: Put on fresh outer gloves and chemical goggles.

  • Containment: Cover the spill with a solvent-dampened paper towel (acetone or ethanol) to prevent dust from becoming airborne. Do not dry sweep. [1]

  • Removal: Wipe up the solid. Place all waste (towels, gloves, spatula) into a dedicated solid waste container labeled "Fluorinated Organic Waste - Toxic."[1]

  • Decontamination: Wipe the surface with a mild detergent solution, then water.

Disposal & Waste Management

Never dispose of fluorinated acetamides down the drain. They are environmentally persistent and potentially phytotoxic.

  • Solid Waste: Collect in a double-bagged container or a wide-mouth HDPE jar. Label as "Toxic Solid."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."[1] Ensure the pH is neutral; if acidic (due to hydrolysis), neutralize with sodium bicarbonate before capping.[1]

References

  • PubChem.[2] (n.d.). Trifluoroacetamide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.